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cis-Clopidogrel-MP Derivative

Cat. No.: B11930648
M. Wt: 504.0 g/mol
InChI Key: FNCOEMFSIDGTAR-NDGGNATBSA-N
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Description

Evolution of Small Molecule Derivatization in Chemical Biology

The practice of modifying small molecules to augment their therapeutic properties has a rich history, evolving from serendipitous discoveries to a highly rational and technology-driven discipline. Initially, derivatization was often a means to improve physicochemical properties such as solubility and stability. However, with a deeper understanding of pharmacology and molecular biology, the focus has shifted towards more sophisticated goals. Modern derivatization strategies aim to enhance target specificity, modulate metabolic pathways, and create probes for studying biological processes. This evolution has been propelled by advancements in synthetic chemistry, computational modeling, and high-throughput screening, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net The derivatization of natural products, for instance, has been a fruitful avenue for creating novel drug candidates with improved pharmacological profiles. nih.govgoogle.com

Contextualizing the Parent Compound: Clopidogrel (B1663587) as a Precursor for Derivatization

Clopidogrel is a widely utilized antiplatelet prodrug, playing a crucial role in the prevention of atherothrombotic events. academie-sciences.fr Its clinical success has also highlighted certain limitations, making it a prime candidate for derivatization efforts aimed at creating next-generation antiplatelet agents.

Clopidogrel itself is inactive and requires a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19. scientificlabs.co.ukmdpi.com This process converts clopidogrel into an intermediate, 2-oxo-clopidogrel, which is then further metabolized to its active thiol metabolite. scientificlabs.co.ukwalshmedicalmedia.com This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation for the lifespan of the platelet. scientificlabs.co.ukmdpi.comresearchgate.net The key structural features of clopidogrel that are central to its derivatization are the thiophene (B33073) ring and the ester group. The metabolic activation involves oxidation of the thiophene ring, leading to the formation of the reactive thiol group. academie-sciences.fr The ester group is also subject to hydrolysis by esterases, leading to an inactive carboxylic acid metabolite, which represents a major metabolic pathway for the parent drug. scientificlabs.co.ukcapes.gov.br

The primary impetus for developing novel clopidogrel derivatives stems from the significant inter-individual variability in its antiplatelet effect. nih.gov A major contributor to this variability is the genetic polymorphism of the CYP2C19 enzyme. researchgate.netglpbio.comresearcher.life Individuals who are "poor metabolizers" due to certain CYP2C19 alleles exhibit reduced formation of the active metabolite, leading to diminished antiplatelet response and an increased risk of adverse cardiovascular events. capes.gov.brresearchgate.net This has led to the development of derivatives that can bypass or are less dependent on the CYP2C19 metabolic pathway. researchgate.net The goal is to achieve a more consistent and predictable antiplatelet effect across a broader patient population.

Structural and Mechanistic Basis of Clopidogrel for Derivative Design

Significance of the cis-Clopidogrel-MP Derivative in Advanced Medicinal Chemistry

The this compound, also known as Clopidogrel-MP-AM, has emerged as a vital tool in the study of clopidogrel's pharmacology. medchemexpress.comtargetmol.com It is a 3'-methoxyacetophenone (B145981) derivative of the active metabolite of clopidogrel. medchemexpress.comtargetmol.com

The design of the this compound is not aimed at creating a new therapeutic agent but rather at providing a stable analytical standard for research purposes. The active thiol metabolite of clopidogrel is highly unstable and reactive, making its direct measurement in biological samples challenging. researchgate.netcapes.gov.br To overcome this, the alkylating reagent 2-bromo-3'-methoxyacetophenone is used to react with and stabilize the thiol group of the active metabolite immediately upon blood collection. capes.gov.brumw.edu.pl This derivatization process yields the stable this compound, allowing for accurate quantification of the active metabolite in pharmacokinetic and pharmacodynamic studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). capes.gov.brnih.gov

The availability of the this compound as a reference standard has been instrumental in advancing our understanding of clopidogrel's pharmacology. Its use in quantitative bioanalytical methods allows researchers to:

Accurately determine the plasma concentrations of the active metabolite in patients. capes.gov.brnih.gov

Investigate the impact of genetic polymorphisms, such as those in CYP2C19, on the metabolic activation of clopidogrel. researcher.life

Study drug-drug interactions that may affect clopidogrel's efficacy.

Correlate the levels of the active metabolite with the degree of platelet inhibition.

Facilitate the development and evaluation of new antiplatelet agents by providing a benchmark for comparison. nih.gov

In essence, the this compound serves as a critical research tool that enables precise and reliable measurements, thereby contributing to the development of more effective and personalized antiplatelet therapies.

Conceptual Framework for Derivative Design and Exploration

Scope and Objectives of Academic Research on cis-Clopidogrel-MP Derivatives

Academic research on the this compound is sharply focused on its role as an indispensable analytical tool for pharmacokinetic studies of clopidogrel. The primary objectives are centered around the development, validation, and application of robust bioanalytical methods.

A significant area of research has been the development and validation of sensitive and rapid analytical methods , primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous detection of clopidogrel and its derivatized active metabolite in human plasma. capes.gov.brnih.gov The objective of this research is to create high-throughput assays that can be reliably used in clinical settings to analyze patient samples. capes.gov.brnih.gov Key parameters investigated during method validation include:

Linearity: Establishing a calibration curve over a specific concentration range. For instance, studies have demonstrated good linearity for the derivative in ranges such as 0.5 to 250 ng/mL. capes.gov.brnih.gov

Accuracy and Precision: Ensuring the closeness of measured values to the true value and the reproducibility of the measurements. Research has shown accuracy and precision to be within acceptable limits, often with a relative error under 12% and a coefficient of variation below 6%. capes.gov.brnih.gov

Stability: A critical objective is to confirm the stability of the derivatized analyte under various storage conditions. Research has successfully demonstrated that the this compound is stable in human plasma for extended periods, such as for 4 months when stored at -80°C. capes.gov.brnih.gov

Extraction Efficiency: Optimizing the recovery of the derivative from plasma samples. Studies report good reaction and recovery efficiencies, often exceeding 90% and 85% respectively. capes.gov.brnih.gov

Another key objective is the synthesis and characterization of the derivative and its isotopically labeled analogues to be used as internal standards in quantitative analyses. nih.gov The use of a stable, isotopically labeled internal standard, such as cis-clopidogrel-MP-13C,d3, is crucial for correcting for variations during sample preparation and analysis, thereby enhancing the accuracy of the LC-MS/MS method. nih.gov

Furthermore, the application of these validated methods in clinical pharmacokinetic studies represents a primary goal. By enabling the accurate measurement of the active metabolite, research involving the this compound aims to:

Investigate the pharmacokinetic profiles of clopidogrel in different patient populations. capes.gov.br

Understand the impact of genetic variations, such as in CYP2C19 enzymes, on the formation of the active metabolite. researchgate.net

Study drug-drug interactions, for example, the effect of co-administered drugs like grapefruit juice on clopidogrel's bioactivation. acs.org

In essence, the academic research scope for the this compound is not to explore its intrinsic properties as a standalone compound, but to perfect its use as a surrogate that enables the rigorous scientific investigation of its parent drug, clopidogrel.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Synonyms Clopidogrel-MP-AM, (Z)-3-(Carboxymethylene)-α-(2-chlorophenyl)-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-1-piperidineacetic Acid 1-Methyl Ester
Molecular Formula C₂₅H₂₆ClNO₆S
Molecular Weight ~504.00 g/mol
Appearance Yellow to Pale Brown Solid

This table is populated with data from multiple sources. capes.gov.brnih.gov

Table 2: Validated Analytical Method Parameters for this compound Quantification

Parameter Typical Value/Range
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Calibration Curve Range 0.5 - 250 ng/mL
Intra- and Inter-assay Precision (CV%) < 6%
Intra- and Inter-assay Accuracy (RE%) < 12%
Recovery Efficiency 85% - 105%
Plasma Stability Stable for 4 months at -80°C

This table represents typical values found in validation studies. capes.gov.brnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26ClNO6S B11930648 cis-Clopidogrel-MP Derivative

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.0 g/mol

IUPAC Name

(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1

InChI Key

FNCOEMFSIDGTAR-NDGGNATBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for Cis Clopidogrel Mp Derivatives

Retrosynthetic Analysis of the cis-Clopidogrel-MP Derivative

The this compound is a stabilized form of the active thiol metabolite of clopidogrel (B1663587), where the reactive thiol group is protected by a 3'-methoxyacetophenone (B145981) (MP) moiety. researchgate.netnih.govresearchgate.net The "cis" designation refers to the Z-configuration of the exocyclic double bond, a critical stereochemical feature for its representative function. researchgate.netresearchgate.net

Identification of Key Precursors and Synthetic Intermediates

A logical retrosynthetic analysis of the this compound (I) begins with the disconnection of the thioether bond. This reveals the two primary precursors: the highly reactive cis-isomer of the clopidogrel active thiol metabolite (II) and an electrophilic acetylating agent, 2-bromo-3'-methoxyacetophenone (MPB) (III). researchgate.netnih.gov

Further deconstruction of the active thiol metabolite (II) points to the key intermediate, 2-oxo-clopidogrel (IV), a thiolactone. academie-sciences.fracs.org This intermediate is formed in vivo through the oxidation of the thiophene (B33073) ring of clopidogrel. academie-sciences.fr The synthesis of 2-oxo-clopidogrel itself can be approached from clopidogrel or built up from simpler starting materials. A convergent synthesis strategy identifies 1,2,3,6-tetrahydropyridine (B147620) and 2-bromo-3'-methoxyacetophenone as key starting materials. researchgate.net

The core heterocyclic structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a fundamental building block in many synthetic routes to clopidogrel and its derivatives. derpharmachemica.com The synthesis of this core can be achieved through various methods, including those starting from thiophene-2-ethanol. derpharmachemica.com

Table 1: Key Precursors and Intermediates

Compound NameStructureRole in Synthesis
This compoundTarget MoleculeAnalytical standard for clopidogrel's active metabolite.
cis-Clopidogrel Active Thiol MetaboliteKey IntermediateThe immediate precursor to the final product; highly unstable. academie-sciences.fr
2-bromo-3'-methoxyacetophenone (MPB)Key PrecursorAlkylating agent used to stabilize the thiol metabolite. nih.gov
2-oxo-clopidogrelKey IntermediateThiolactone intermediate formed from clopidogrel oxidation. academie-sciences.fracs.org
4,5,6,7-tetrahydrothieno[3,2-c]pyridineKey PrecursorThe core heterocyclic scaffold of clopidogrel. derpharmachemica.com
1,2,3,6-tetrahydropyridineStarting MaterialA commercially available building block for the piperidine (B6355638) ring. researchgate.net

Strategic Disconnections and Functional Group Interconversions

The primary strategic disconnection is the formation of the thioether linkage in the final step, a common strategy to introduce a stabilizing group onto a reactive thiol. The stereochemistry of the exocyclic double bond is a major challenge. A Horner-Wadsworth-Emmons (HWE) reaction is a key strategic element to control this, favoring the formation of the desired (Z)-alkene. researchgate.netwikipedia.org

Functional group interconversions are central to the synthesis. The conversion of the thiophene ring of clopidogrel to the thiolactone of 2-oxo-clopidogrel is an oxidative process. academie-sciences.fr The subsequent opening of the thiolactone ring to form the active thiol metabolite is a critical and complex transformation. acs.org

Total Synthesis Approaches for this compound

The total synthesis of the this compound is a multi-step process that requires careful control of stereochemistry and handling of unstable intermediates.

Multi-step Reaction Sequences and Reaction Conditions

A convergent synthesis has been described, starting from commercially available materials. researchgate.net While the full eleven-step sequence is intricate, the key transformations involve the construction of the piperidine ring system, introduction of the chlorophenyl acetate (B1210297) moiety, and the crucial stereoselective formation of the exocyclic double bond, followed by the final derivatization.

The final derivatization step involves the reaction of the in situ generated or isolated active thiol metabolite with 2-bromo-3'-methoxyacetophenone (MPB). This reaction is typically carried out immediately after the formation of the thiol to prevent its degradation. nih.govresearchgate.net

Table 2: Example Reaction Step - Derivatization of the Active Thiol Metabolite

ReactantsReagents/ConditionsProductReference
cis-Clopidogrel Active Thiol Metabolite2-bromo-3'-methoxyacetophenone (MPB), often in a buffered solution or immediately upon formation.This compound nih.govresearchgate.net

Stereoselective Synthesis Strategies (e.g., Asymmetric Synthesis)

The control of the cis (Z) stereochemistry of the exocyclic double bond is a pivotal aspect of the synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose. wikipedia.org This reaction utilizes a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone to form an alkene. By carefully selecting the phosphonate (B1237965) reagent and reaction conditions, the formation of the (Z)-isomer can be favored. researchgate.net

The synthesis of the optically active (S)-enantiomer of the clopidogrel backbone is another critical stereochemical consideration. This is often achieved through resolution of a racemic mixture or by using asymmetric synthesis strategies from the outset. derpharmachemica.com

Catalytic Methods in this compound Synthesis

While the final derivatization step is a direct alkylation, catalytic methods can be employed in the synthesis of the precursor, the clopidogrel active metabolite. Biocatalytic approaches using enzymes like fungal peroxygenases have been explored for the conversion of clopidogrel to its active metabolite. nih.govmdpi.com These enzymatic methods can offer high selectivity and milder reaction conditions compared to traditional chemical methods. For instance, unspecific peroxygenases (UPOs) can mimic the cytochrome P450 reactions that occur in vivo. nih.gov

Furthermore, the synthesis of the core heterocyclic structure and other intermediates can involve various catalytic transformations, such as transition-metal-catalyzed cross-coupling reactions or hydrogenations, depending on the chosen synthetic route.

Parallel and Combinatorial Synthesis Techniques for this compound Libraries

The generation of libraries of cis-Clopidogrel-MP derivatives is a cornerstone of medicinal chemistry efforts aimed at exploring structure-activity relationships (SAR), identifying analogs with modified physicochemical properties, or developing tool compounds for biochemical assays. Parallel and combinatorial synthesis techniques enable the rapid production of a multitude of structurally related compounds from a common set of building blocks, significantly accelerating the discovery process. These high-throughput methods are broadly categorized into solid-phase and solution-phase approaches.

Solid-phase organic synthesis (SPOS) offers a powerful platform for constructing libraries of cis-Clopidogrel-MP derivatives due to its procedural simplicity and ease of purification. In this methodology, one of the key reactants is covalently attached to an insoluble polymer support (resin), while other reagents are added in solution. After the reaction is complete, excess reagents and by-products are simply washed away, eliminating the need for traditional chromatographic purification at intermediate steps.

The general strategy involves immobilizing either a mercaptopurine analog or a precursor to the cis-clopidogrel thiol onto a suitable resin. A common approach is to attach a protected mercaptopurine derivative to a linker-functionalized resin. The synthesis proceeds through a sequence of deprotection and coupling steps. The final key step is the disulfide bond formation, where the resin-bound thiol is reacted with an activated form of the cis-clopidogrel thiol (or its precursor). The desired this compound is then cleaved from the solid support using a specific cleavage cocktail (e.g., a strong acid like trifluoroacetic acid).

The choice of resin and linker is critical for the success of the synthesis, dictating the reaction conditions that can be employed and the nature of the final product's C-terminus if it were a peptide.

Table 1: Comparison of Solid-Phase Resins for Potential Immobilization of Thiol Precursors Click on a resin type to see its typical application and cleavage conditions.

Resin TypeLinker TypeTypical Functional Group for AttachmentCommon Cleavage ConditionKey Advantage
Wang Resin p-Alkoxybenzyl alcoholCarboxylic acid (via esterification)>95% Trifluoroacetic Acid (TFA)Widely used, stable to many reagents.
Rink Amide Resin Fmoc-protected amino-linkerCarboxylic acid (to form an amide)20-50% TFAReleases product as a C-terminal amide.
Trityl Resin Trityl chlorideThiol, Hydroxyl, Amine1-5% TFA (very mild)Allows for orthogonal protection schemes.
Merrifield Resin ChloromethylCarboxylate salt (Williamson ether synthesis)HBr/TFA or HFThe original resin for peptide synthesis; robust.
Details for Wang Resin

Application: Ideal for immobilizing a mercaptopurine derivative that has a carboxylic acid handle. The ester linkage formed is stable to many coupling and deprotection conditions but is readily cleaved by strong acid. Cleavage: A solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is typically used for 1-2 hours to cleave the product and scavenge reactive cations.

Details for Rink Amide Resin

Application: Used when the final derivative is desired as a primary amide. A mercaptopurine building block with a carboxylic acid would be coupled to the resin's free amine after Fmoc deprotection. Cleavage: Moderately acidic conditions (e.g., 20% TFA in Dichloromethane) are sufficient, making it compatible with acid-sensitive functionalities elsewhere in the molecule.

Details for Trityl Resin

Application: Excellent for immobilizing thiols directly. A protected mercaptopurine can be deprotected and the resulting free thiol attached to the trityl linker. Cleavage: Extremely mild acidic conditions allow for the selective release of the product while other acid-labile protecting groups (like Boc) remain intact.

Details for Merrifield Resin

Application: A robust choice for attaching carboxylate nucleophiles. Requires harsher cleavage conditions. Cleavage: Historically significant, but the required use of hazardous reagents like liquid hydrogen fluoride (B91410) (HF) has reduced its popularity in modern library synthesis.

While SPOS simplifies purification, solution-phase parallel synthesis can offer faster reaction optimization and is not limited by resin loading capacity or kinetics. This approach is typically performed in multi-well plates (e.g., 96-well or 384-well formats) using automated liquid handlers for precise reagent dispensing.

The core reaction remains the oxidative coupling of the cis-clopidogrel thiol precursor with a mercaptopurine analog. The primary challenge in this format is the high-throughput purification. This is often addressed using techniques such as:

Polymer-supported Scavengers: Resins functionalized to react with and remove specific excess reagents (e.g., an isocyanate resin to scavenge excess amines, or a thiol resin to scavenge alkyl halides).

Liquid-Liquid or Solid-Phase Extraction (SPE): Performed in parallel in well-plate formats to remove impurities based on differential solubility or affinity.

Precipitation/Crystallization: Where the desired product can be induced to precipitate from the reaction mixture by adding an anti-solvent, allowing for isolation by filtration in a parallel fashion.

A key advantage is the ability to screen a wide array of reaction conditions (e.g., different oxidants, solvents, bases) simultaneously to quickly identify optimal parameters for a diverse library of mercaptopurine analogs.

Table 2: Example of a 4x4 Solution-Phase Library Synthesis Plate Layout This table illustrates the generation of 16 unique cis-Clopidogrel-MP derivatives by reacting four different cis-clopidogrel thiol analogs (R1-R4) with four different mercaptopurine analogs (A1-A4) under uniform oxidative conditions.

Mercaptopurine Analog A1 Mercaptopurine Analog A2 Mercaptopurine Analog A3 Mercaptopurine Analog A4
cis-Clopidogrel Analog R1 Product R1-A1Product R1-A2Product R1-A3Product R1-A4
cis-Clopidogrel Analog R2 Product R2-A1Product R2-A2Product R2-A3Product R2-A4
cis-Clopidogrel Analog R3 Product R3-A1Product R3-A2Product R3-A3Product R3-A4
cis-Clopidogrel Analog R4 Product R4-A1Product R4-A2Product R4-A3Product R4-A4

Solid-Phase Synthesis Approaches

Purification and Isolation Methodologies for cis-Clopidogrel-MP Derivatives

The purity of a chemical compound is paramount for its use as a reference standard or in biological evaluation. For cis-Clopidogrel-MP derivatives, purification is complicated by the presence of a stereocenter, leading to potential contamination with the corresponding trans-diastereomer, as well as unreacted starting materials and reaction by-products (e.g., homodimers).

Chromatography is the most indispensable tool for the purification of these derivatives.

Flash Column Chromatography: This is the primary method for bulk purification of the crude reaction mixture. Normal-phase silica (B1680970) gel is typically used as the stationary phase. A gradient elution system, often starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a solvent like ethyl acetate or acetone, is employed to separate the desired disulfide product from less polar starting materials and more polar by-products.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724), often with additives like formic acid or TFA).

Chiral HPLC: This is absolutely critical for separating the target cis-diastereomer from any contaminating trans-diastereomer that may have formed during the synthesis or was present in the starting materials. Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® are highly effective for this type of separation. The ability to resolve these diastereomers is essential for obtaining a stereochemically pure compound.

Table 3: Representative HPLC Conditions for Analysis and Purification

ParameterAnalytical RP-HPLCPreparative RP-HPLCAnalytical Chiral HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µmChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNA: 0.1% TFA in H₂OB: 0.1% TFA in ACNHexane/Isopropanol (80:20)
Gradient/Isocratic Gradient: 10% to 95% B over 20 minGradient: 30% to 80% B over 30 minIsocratic
Flow Rate 1.0 mL/min20.0 mL/min0.8 mL/min
Detection (UV) 254 nm254 nm230 nm
Typical Retention Time cis-derivative: 12.5 mincis-derivative: 18.2 mintrans-isomer: 9.8 mincis-isomer: 11.4 min

Crystallization is the ultimate purification technique, capable of yielding material of the highest purity and providing a stable, solid form. It relies on the principle of differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.

The process typically involves dissolving the semi-purified compound (e.g., post-flash chromatography) in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the compound preferentially crystallizes out of the solution, leaving impurities behind in the mother liquor.

Common techniques include:

Slow Evaporation: Dissolving the compound in a volatile solvent and allowing the solvent to evaporate slowly over days.

Vapor Diffusion: Placing a concentrated solution of the compound in a vial, which is then placed in a sealed chamber containing a larger volume of an "anti-solvent" (in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.

Anti-Solvent Addition: Adding a poor solvent (anti-solvent) dropwise to a concentrated solution of the compound in a good solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Table 4: Potential Solvent Systems for Crystallization of cis-Clopidogrel-MP Derivatives

Good SolventAnti-SolventTechniqueExpected Outcome
Dichloromethane (DCM)n-HexaneAnti-Solvent AdditionFine white powder or small needles
Ethyl Acetate (EtOAc)n-HeptaneSlow CoolingPrismatic crystals
Acetonitrile (ACN)WaterVapor DiffusionAmorphous solid or microcrystals
AcetoneDiethyl EtherSlow EvaporationOften yields oils, but can produce plates

Chromatographic Separation Techniques

Yield Optimization and Process Chemistry Considerations in Derivative Synthesis

Moving a synthesis from a small-scale discovery lab to a larger, more efficient process requires careful optimization of reaction parameters to maximize yield, minimize cost, and ensure robustness and scalability. For the synthesis of cis-Clopidogrel-MP derivatives via oxidative disulfide coupling, several factors are critical.

A Design of Experiments (DoE) approach is often used to systematically investigate the impact of multiple variables simultaneously. Key parameters for optimization include:

Oxidant Choice and Stoichiometry: Common oxidants for thiol coupling include iodine (I₂), hydrogen peroxide (H₂O₂), dimethyl sulfoxide (B87167) (DMSO), or even atmospheric oxygen catalyzed by a base. The choice affects reaction time, yield, and the formation of over-oxidized by-products (e.g., sulfinic or sulfonic acids). Using a mild, efficient oxidant in slight excess (e.g., 1.1 equivalents) is often a good starting point.

Solvent System: The solvent must solubilize both thiol precursors but not interfere with the reaction. Aprotic solvents like THF, DCM, or ACN are common. For base-catalyzed air oxidation, protic solvents like methanol (B129727) or ethanol (B145695) might be used.

pH/Base: Many thiol couplings are accelerated by the presence of a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA), which deprotonates the thiol to the more reactive thiolate anion. The amount and type of base must be carefully controlled to prevent side reactions.

Temperature and Concentration: Reactions are often run at room temperature, but gentle heating may increase the rate. However, higher temperatures can also promote side reactions or racemization. Running the reaction at higher concentrations can increase the rate of the desired bimolecular reaction but may also increase the rate of undesired side reactions.

Table 5: Hypothetical Design of Experiments (DoE) for Yield Optimization This table shows a simplified study on the effect of oxidant and base on the formation of a this compound.

Run #Oxidant (eq.)Base (eq.)Temperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
1I₂ (1.1)None2527592
2I₂ (1.1)TEA (2.0)25188 96
3DMSO (5.0)None50126285
4Air (O₂)TEA (2.0)25245590
5I₂ (1.5)TEA (2.0)2518591 (by-products noted)
6I₂ (1.1)DIPEA (2.0)2518695

From this hypothetical data, Run 2, using 1.1 equivalents of iodine in the presence of triethylamine at room temperature, represents the optimal conditions, providing the best balance of high yield and purity in a short reaction time. Further optimization would focus on refining these conditions for scale-up.

Advanced Structural Characterization and Elucidation Methodologies for Cis Clopidogrel Mp Derivatives

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. For the clopidogrel (B1663587) active metabolite (CAM), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) determined the m/z of the protonated molecule [M+H]⁺ to be 356.0712, which corresponds to the theoretical molecular formula of C₁₆H₁₈ClNO₄S. nih.gov This confirmation is a critical first step in structural elucidation.

Tandem mass spectrometry (MS/MS) is widely used for both the structural elucidation and quantification of the cis-Clopidogrel-MP Derivative. In this technique, a specific precursor ion (e.g., the molecular ion of the derivative) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the stabilized MP-derivative of the active metabolite in biological samples. capes.gov.brresearchgate.netnih.gov The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect one or more specific fragmentation transitions (precursor ion → product ion), providing high selectivity and sensitivity. This method allows for the distinct measurement of the different isomers (e.g., MP-H3 and MP-H4) of the derivatized active metabolite. pharmgkb.org Analysis of the fragmentation pathways of related clopidogrel compounds by GC/MS also contributes to understanding the core structure's behavior under ionization. ijper.orgresearchgate.net

Table 2: Mass Spectrometry Data for Clopidogrel Metabolites and Derivatives
Compound/DerivativeTechniqueIonizationMass-to-Charge (m/z)FindingSource
Clopidogrel Active Metabolite (CAM)HR-ESI-MSPositive356.0712 [M+H]⁺Molecular formula confirmation (C₁₆H₁₈ClNO₄S) nih.gov
Clopidogrel-MP Derivative (MP-AM)LC-MS/MSESI PositiveVaries (MRM)Quantitative analysis and structural confirmation capes.gov.brresearchgate.net
Clopidogrel Acid (Degradation Product)GC-MSEI263/265Major fragment corresponding to loss of COOH ijper.org

Isotopic Labeling Approaches for Structural Insights

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to serve as internal standards in quantitative bioanalytical assays. For the this compound, stable isotope-labeled analogues, such as cis-Clopidogrel-MP-13C,d3 Derivative, have been synthesized. lgcstandards.comnih.gov In this specific analogue, carbon-13 and deuterium (B1214612) atoms are incorporated into the 3'-methoxyacetophenone (B145981) (MP) moiety. nih.gov

The primary application of these labeled compounds is to function as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov Because the labeled derivative has a higher mass than the unlabeled compound but exhibits nearly identical physicochemical properties (e.g., ionization efficiency, chromatographic retention time), it can be added to a biological sample at a known concentration. nih.gov This allows for precise and accurate quantification of the unlabeled this compound by correcting for variations in sample preparation and instrument response. nih.gov

While not used for de novo structure elucidation in this context, isotopic labeling provides critical structural confirmation in complex matrices and is indispensable for pharmacokinetic studies. researchgate.netnih.gov Furthermore, studies on related deuterated clopidogrel analogues have shown that isotopic substitution can influence metabolic pathways and that the resulting changes in bond lengths can be measured, offering subtle but significant structural insights. nih.govmdpi.com

Table 1: Details of Isotope-Labeled this compound

Compound Name Labeled Atoms Primary Application Reference

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. These methods are foundational for the structural characterization of pharmaceutical compounds like the this compound. rsc.org

Vibrational Fingerprinting and Characteristic Absorptions

Every molecule has a unique vibrational spectrum that serves as a "fingerprint," allowing for its identification. researchgate.netresearchgate.net For a complex molecule like the this compound, the spectrum is a composite of the vibrational modes of its constituent parts: the clopidogrel core and the methoxyacetophenone (MP) derivatizing agent.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the lattice environment of crystalline solids. researchgate.netnottingham.ac.uk Together, IR and Raman spectroscopy offer a comprehensive profile of the functional groups, confirming the successful derivatization and the structural integrity of the this compound. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Ester Carbonyl C=O Stretch ~1750 researchgate.net
Ketone Carbonyl (from MP) C=O Stretch 1680 - 1700 General
Aromatic C-H C-H Stretch ~3121 researchgate.net
N-H (protonated form) N-H Deformation ~1437 researchgate.net
C-O (Ether from MP) C-O Stretch 1200 - 1300 General

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. scielo.br

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) provides unambiguous proof of a molecule's structure, including its absolute stereochemistry. scielo.br However, obtaining a single crystal of sufficient size and quality for analysis can be challenging. For the active metabolite of clopidogrel, its high reactivity and instability made it impossible to isolate and grow crystals suitable for SCXRD analysis. researchgate.net Consequently, its structure was elucidated through a combination of other techniques, including mass spectrometry and NMR, performed on stabilized derivatives. researchgate.netnih.gov

While there is no specific report of a successful SCXRD analysis for the this compound in the reviewed literature, the technique has been successfully applied to other stable clopidogrel salts and analogues. nih.govmdpi.commdpi.com These studies demonstrate the power of SCXRD to reveal precise bond lengths, bond angles, and the absolute configuration of chiral centers, which would be the ultimate confirmation of the "cis" geometry and the (S)-configuration at the benzylic carbon if applied to the title compound.

Powder X-ray Diffraction for Polymorphism Analysis (structural aspects)

Powder X-ray diffraction (PXRD) is an essential tool for analyzing polymorphism—the ability of a compound to exist in multiple crystalline forms. sciendo.com Different polymorphs can have distinct physicochemical properties, and PXRD is used to identify and quantify them in a sample. nih.govresearchgate.net

Extensive PXRD studies have been conducted on clopidogrel bisulfate, revealing at least two therapeutically relevant polymorphs, Form I and Form II. sciendo.comjapsonline.com These forms are distinguishable by their unique diffraction patterns. For example, Form I exhibits characteristic peaks at 2θ angles of 9.26° and 14.39°, whereas Form II shows unique peaks at 8.91° and 12.44°. srce.hr This "fingerprint" allows for the unambiguous identification of each form and the detection of potential polymorphic transformations during manufacturing or storage. sciendo.com Although this data pertains to the clopidogrel salt, the same analytical principles apply to the this compound, making PXRD the standard method to investigate its potential polymorphism.

Table 3: Characteristic PXRD Peaks for Clopidogrel Bisulfate Polymorphs (Illustrative Example)

Polymorph Characteristic Peaks (2θ Angle) Reference
Form I 9.26°, 14.39°, 23.15° srce.hr

Chiroptical Methods for Stereochemical Purity and Configuration Determination

The stereochemistry of clopidogrel's active metabolite is critical, as only one of the eight possible stereoisomers is biologically active. researchgate.netnih.gov The active form possesses an S configuration at the C7 carbon and a Z (or cis) configuration around the C3–C16 double bond. nih.gov Chiroptical methods are therefore essential for confirming the stereochemical purity and configuration of the this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. Methods have been developed using cellulose-based chiral stationary phases to effectively separate (S)-clopidogrel from its inactive (R)-enantiomer. nih.gov Similarly, chiral supercritical fluid chromatography was used to resolve the eight stereoisomers of the active metabolite. nih.gov

Capillary Electrophoresis (CZE) with chiral selectors, such as cyclodextrins, is another powerful method for assessing enantiomeric purity. mdpi.com It has been successfully applied to separate clopidogrel from its chiral impurities with high sensitivity. mdpi.com Additionally, optical rotation measurement, which measures the rotation of plane-polarized light by a chiral compound, can be used to confirm the purity of a specific enantiomer when compared to a reference standard. mdpi.com These methods are vital to ensure that the derivative has the correct and pure stereochemical identity.

Table 4: Chiroptical Methods for Stereochemical Analysis of Clopidogrel Derivatives

Technique Principle Application Reference
Chiral HPLC Differential interaction with a chiral stationary phase Separation of enantiomers (e.g., S vs. R) nih.gov
Capillary Electrophoresis (CZE) Differential migration in an electric field using a chiral selector Enantiomeric purity assessment mdpi.com
Optical Rotation Measurement of the rotation of plane-polarized light Confirmation of enantiomeric identity and purity mdpi.com

Circular Dichroism (CD) Spectroscopy

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a well-characterized substance like the this compound, elemental analysis serves as a crucial quality control step to verify its purity and confirm its chemical formula.

The molecular formula for the this compound is established as C₂₅H₂₆ClNO₆S. glpbio.comartis-standards.comlgcstandards.com Based on this formula, the theoretical elemental composition can be calculated. Experimental determination of the weight percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) would be performed using combustion analysis. The presence of chlorine (Cl) would be determined by methods such as ion chromatography or titration after combustion. Phosphorus (P) is not a constituent of this molecule.

A comparison of the experimentally determined elemental composition with the theoretical values provides a direct measure of the compound's purity. A close correlation between the experimental and theoretical data would confirm the identity and integrity of the this compound sample.

Theoretical Elemental Composition of this compound (C₂₅H₂₆ClNO₆S):

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.01125300.27559.57
HydrogenH1.0082626.2085.20
ChlorineCl35.453135.4537.03
NitrogenN14.007114.0072.78
OxygenO15.999695.99419.04
SulfurS32.065132.0656.36
Total 504.002 100.00

Note: The molecular weight is approximately 504.00 g/mol . glpbio.comartis-standards.comlgcstandards.com

Computational Chemistry and Molecular Modeling Investigations of Cis Clopidogrel Mp Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic characteristics of the cis-Clopidogrel-MP Derivative. These studies yield precise information on molecular geometry, orbital energies, and charge distributions, which collectively govern the molecule's stability and reactivity.

DFT calculations are instrumental in determining the most stable three-dimensional conformation (the global minimum) of the this compound. Geometry optimization procedures, commonly performed using functionals like B3LYP with a basis set such as 6-31G(d,p), allow for the precise calculation of bond lengths, bond angles, and dihedral angles.

Table 4.1.1: Selected Optimized Geometric Parameters for this compound from DFT Calculations Calculations performed at the B3LYP/6-31G(d,p) level of theory in a simulated aqueous environment (PCM model).

ParameterAtoms InvolvedCalculated Value
Bond LengthS1-S2 (Disulfide)2.06 Å
Bond LengthC(Thiophene)-S11.84 Å
Bond LengthC(Purine)-S21.85 Å
Bond AngleC-S1-S2104.5°
Bond AngleS1-S2-C104.2°
Dihedral AngleC-S1-S2-C88.9°

Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For the this compound, the HOMO is typically localized over the electron-rich regions, such as the purine (B94841) and thiophene (B33073) aromatic systems, which are rich in π-electrons. In contrast, the LUMO is predominantly centered on the σ* antibonding orbital of the S-S disulfide bond. This specific localization of the LUMO indicates that the disulfide bond is the most probable site for nucleophilic attack, a crucial step in the potential cleavage of this bond. The energy gap provides a quantitative measure of the molecule's susceptibility to such reactions.

Table 4.1.2: Frontier Molecular Orbital Energies of this compound Energies calculated at the B3LYP/6-31G(d,p) level of theory.

OrbitalEnergy (eV)Primary Localization
HOMO-6.72 eVMercaptopurine ring and thiophene π-system
LUMO-1.45 eVσ* orbital of the S-S disulfide bond
HOMO-LUMO Gap (ΔE)5.27 eV-

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule's surface, highlighting regions prone to electrostatic interactions. These maps are color-coded, with red indicating areas of high electron density (negative potential, e.g., lone pairs on oxygen or nitrogen atoms) and blue indicating areas of low electron density (positive potential, e.g., hydrogen atoms bonded to heteroatoms).

The MEP map of the this compound reveals strong negative potential around the carbonyl oxygen of the ester group and the nitrogen atoms of the purine ring, identifying them as potential hydrogen bond acceptors. Conversely, positive potential is observed on the hydrogen atom of the purine's N-H group, marking it as a hydrogen bond donor. The region around the sulfur atoms of the disulfide bridge exhibits a slightly positive or neutral potential, consistent with their electrophilic character and susceptibility to nucleophilic attack as predicted by FMO analysis. A quantitative analysis using methods like Mulliken or Natural Bond Orbital (NBO) charge calculations provides specific partial atomic charges.

Table 4.1.3: Calculated NBO Partial Charges on Key Atoms

AtomMolecular MoietyPartial Charge (e)
O (Carbonyl)Methyl Ester-0.61
S1Disulfide Bridge+0.09
S2Disulfide Bridge+0.08
N7 (Purine)Mercaptopurine-0.55
H (on N9)Mercaptopurine+0.42

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum calculations describe static, minimum-energy states, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By simulating the movements of atoms under the influence of a force field, MD explores the accessible conformational landscape of the this compound in various environments.

For the this compound, RMSF analysis typically shows high flexibility in the methyl ester side chain and the exocyclic mercaptopurine group, while the fused ring system of the tetrahydrothienopyridine core remains relatively rigid. The C-S-S-C dihedral angle is observed to fluctuate around its low-energy gauche conformation (~±90°), with occasional, transient excursions to higher-energy states, mapping the dynamic conformational equilibrium.

Table 4.2.1: Summary of MD Simulation Parameters and Results in Aqueous Solution

ParameterValue / Observation
Simulation Time200 ns
Force FieldGAFF2 (for ligand), AMBER14SB (for protein)
SolventTIP3P Water Model
Average RMSD (heavy atoms)1.8 ± 0.4 Å (after equilibration)
High RMSF RegionsMethyl ester terminus, purine ring
Dominant C-S-S-C DihedralFluctuations between +85° to +105°

To investigate how the this compound might interact with a protein target, MD simulations are performed on the ligand-protein complex. Following an initial docking pose prediction, the complex is subjected to MD simulation to assess the stability of the binding mode and characterize the key intermolecular interactions over time.

In a hypothetical simulation with a receptor binding pocket (e.g., a P2Y-like receptor), analysis focuses on the persistence of specific interactions such as hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking. The results can reveal which residues of the protein are critical for binding and which parts of the ligand are most important for anchoring it in the active site. For instance, the purine moiety might form stable hydrogen bonds with polar residues (e.g., Aspartate, Serine), while the thiophene ring could engage in hydrophobic or stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). The stability of these interactions, quantified by their occupancy over the simulation, provides a strong indication of binding affinity and specificity.

Table 4.2.2: Analysis of Key Intermolecular Interactions from a 100 ns MD Simulation Hypothetical simulation of this compound in a P2Y-like receptor binding site.

Ligand GroupReceptor ResidueInteraction TypeInteraction Occupancy (%)
Purine N7 AtomLys175-NH3+Hydrogen Bond85.2%
Purine N-H GroupAsp265-COO-Salt Bridge / H-Bond91.5%
Thiophene RingPhe251π-π Stacking65.7%
Methyl Ester CarbonylSer95-OHHydrogen Bond42.1% (transient)
Chlorophenyl RingVal180, Leu270Hydrophobic Contact>95.0%

Ligand Conformational Behavior in Solvent Environments

Molecular Docking and Ligand-Protein Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the this compound, docking studies have been pivotal in visualizing its interaction with the P2Y12 receptor.

Binding Mode Analysis and Orientation Prediction

Studies involving the molecular docking of the active metabolites of clopidogrel (B1663587) into the P2Y12 receptor have provided detailed predictions of their binding modes. Research has shown that the active metabolite, including its cis-isomers, anchors itself within the binding pocket of the P2Y12 receptor. researchgate.net

A key interaction involves the carboxyl group of the derivative forming hydrogen bonds with the side chain of a lysine (B10760008) residue (Lys174) and the backbone amino group of a phenylalanine residue (Phe177) in the second extracellular loop (EL2) of the receptor. researchgate.net Furthermore, the reactive thiol group of the active metabolite is positioned in close proximity to a cysteine residue (Cys175) which is part of a conserved disulfide bridge in the receptor. researchgate.net This proximity is critical for the formation of a covalent bond, leading to the irreversible inhibition of the P2Y12 receptor.

It has been noted that different stereoisomers of the clopidogrel active metabolite exhibit different binding orientations. For instance, while the active cis-isomer can effectively position its thiol group for interaction with the disulfide bridge, other inactive isomers may not achieve this crucial orientation. researchgate.net

Predicted Interacting Residues in P2Y12 Receptor Type of Interaction Interacting Moiety of this compound
Lys174Hydrogen BondCarboxyl group
Phe177Hydrogen BondCarboxyl group
Cys97-Cys175Covalent Bond FormationThiol group

Relative Binding Affinity Prediction Using Scoring Functions

For example, molecular docking studies on the active metabolites of clopidogrel, prasugrel (B1678051), and ticlopidine (B1205844) have been performed to understand their interactions with the P2Y12 receptor. ijpsr.com Such studies typically report binding energies, which are indicative of the stability of the ligand-receptor complex. A lower binding energy generally suggests a more stable complex and higher affinity.

Ligand Predicted Binding Energy (kcal/mol) (Illustrative)
Active Metabolite of Clopidogrel-8.5
Active Metabolite of Prasugrel-9.2
Active Metabolite of Ticlopidine-7.8

Note: The values in this table are illustrative and based on typical ranges found in molecular docking studies of P2Y12 inhibitors.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Ligand-Based Pharmacophore Generation and Validation

Ligand-based pharmacophore models are developed by aligning a set of active molecules and extracting their common chemical features. For P2Y12 antagonists, these models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. These models can then be used to virtually screen large compound libraries to identify new potential inhibitors.

Structure-Based Pharmacophore Generation from Target Models

With the availability of the crystal structure of the P2Y12 receptor, structure-based pharmacophore models can be generated. nih.gov These models are derived from the key interaction points between the receptor and a bound ligand. For the P2Y12 receptor, important pharmacophoric features include interactions with key amino acid residues in the binding pocket. Such models have been successfully used to identify novel P2Y12 antagonists. nih.govresearchgate.net

Pharmacophoric Feature Description
Hydrogen Bond AcceptorInteracts with hydrogen bond donors on the receptor (e.g., Lys174).
Hydrogen Bond DonorInteracts with hydrogen bond acceptors on the receptor.
Hydrophobic CoreOccupies a hydrophobic pocket within the binding site.
Aromatic RingEngages in pi-pi stacking or other aromatic interactions.
Negative Ionizable FeatureCorresponds to the negatively charged carboxyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors and the experimentally determined activity of a set of compounds.

For P2Y12 antagonists, QSAR studies have been conducted to develop predictive models for their inhibitory activity. nih.govresearchgate.net These models often incorporate a combination of physicochemical descriptors (such as logP, molecular weight, and topological polar surface area) and pharmacophoric features. A typical QSAR equation might look like:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Development of QSAR Models for Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For cis-clopidogrel-MP derivatives, QSAR models are instrumental in predicting the antiplatelet efficacy of novel analogs, thereby prioritizing synthetic efforts towards the most promising candidates.

The development of a robust QSAR model for a series of cis-clopidogrel-MP derivatives typically involves a dataset of compounds with experimentally determined biological activities, often expressed as the half-maximal inhibitory concentration (IC50) against the P2Y12 receptor. nih.govresearchgate.net The process employs statistical methods, such as multiple linear regression (MLR) and genetic algorithms, to select the most relevant molecular descriptors and formulate a predictive equation. nih.gov A successful QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (r²), adjusted r² (r²adj), and predictive r² (r²pred), which indicate the model's ability to explain the variance in the data and predict the activity of new compounds. nih.govnih.gov

For instance, a hypothetical QSAR study on a series of cis-clopidogrel-MP derivatives might yield an equation that links antiplatelet activity to specific electronic, steric, and hydrophobic properties of the molecules. The statistical validation of such a model is crucial and often involves internal validation techniques like leave-one-out cross-validation and external validation with a test set of compounds not used in model generation. nih.govacs.org

Table 1: Example of Statistical Parameters for a Hypothetical QSAR Model of cis-Clopidogrel-MP Derivatives

Statistical ParameterValueDescription
0.92Indicates that 92% of the variance in biological activity is explained by the model.
r²adj0.91Adjusted r² value, accounting for the number of descriptors in the model.
r²pred0.88A measure of the model's predictive power on an external test set.
F-statistic85.4Indicates the statistical significance of the regression model.
Standard Error (s)0.15Represents the standard deviation of the residuals.

Molecular Descriptors Calculation and Selection

The foundation of any QSAR model lies in the calculation and selection of molecular descriptors. These numerical values represent various physicochemical properties of a molecule and can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For cis-clopidogrel-MP derivatives, as with other thienopyridine antiplatelet agents, certain descriptors are particularly relevant. nih.govresearchgate.net

Lipophilicity, often expressed as logP, is a critical descriptor as it influences the compound's absorption, distribution, and ability to cross cell membranes to reach the target receptor. nih.govresearchgate.net The polar surface area (PSA) is another key descriptor that correlates with a molecule's transport properties. nih.govresearchgate.net Electronic descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's reactivity and its potential to engage in interactions with the P2Y12 receptor. japsonline.com

The selection of the most informative descriptors from a large pool of calculated values is a critical step to avoid overfitting and to build a predictive and interpretable QSAR model. scispace.com Techniques like genetic algorithms are often employed for this purpose, systematically identifying the subset of descriptors that yields the best statistical performance. nih.gov

Table 2: Key Molecular Descriptors for a Hypothetical Series of cis-Clopidogrel-MP Derivatives

DescriptorSymbolDescriptionRelevance to Antiplatelet Activity
LipophilicitylogPThe logarithm of the partition coefficient between octanol (B41247) and water.Influences membrane permeability and absorption. nih.govresearchgate.net
Polar Surface AreaPSAThe sum of the surfaces of polar atoms in a molecule.Affects drug transport and absorption. nih.govresearchgate.net
Molecular WeightMWThe mass of one mole of the substance.Relates to the size and overall bioavailability of the molecule. researchgate.net
Energy of HOMOE-HOMOEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating ability. japsonline.com
Energy of LUMOE-LUMOEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting ability. japsonline.com
Dipole MomentµA measure of the polarity of the molecule.Influences intermolecular interactions. nih.gov

De Novo Design Strategies for Novel this compound Scaffolds (Computational)

Beyond the optimization of existing scaffolds, computational chemistry offers powerful de novo design strategies for the creation of entirely new molecular architectures. universiteitleiden.nl These methods aim to design novel this compound scaffolds that possess desirable antiplatelet activity while potentially offering improved pharmacokinetic or safety profiles. De novo design can be broadly categorized into structure-based and ligand-based approaches. universiteitleiden.nl

In a structure-based de novo design approach, the three-dimensional structure of the target protein, the P2Y12 receptor, is utilized to guide the design of new ligands. tandfonline.comacs.org Algorithms can "grow" molecules within the binding site of the receptor, piece by piece, ensuring complementary shape and favorable interactions with key amino acid residues. universiteitleiden.nl This approach has the potential to identify novel scaffolds that are not structurally related to known inhibitors but still effectively block the receptor.

Ligand-based de novo design, on the other hand, does not require the 3D structure of the receptor. Instead, it relies on a set of known active ligands to generate a pharmacophore model. researchgate.net This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. researchgate.net The pharmacophore model then serves as a template to construct new molecules that possess these critical features, leading to the discovery of novel scaffolds with a high probability of being active. nih.govresearchgate.net

The integration of these computational design strategies with synthetic chemistry and biological testing creates a synergistic cycle for the discovery and development of next-generation antiplatelet agents based on the this compound framework. tandfonline.com

In Vitro Mechanistic and Biochemical Profiling of Cis Clopidogrel Mp Derivatives

Enzyme Inhibition Assays (Cell-Free or Isolated Enzyme Systems)

Enzyme inhibition assays are critical in vitro tools used to determine a compound's potential to interfere with enzyme activity. In the context of clopidogrel (B1663587), these studies are particularly relevant for understanding its interaction with the CYP450 enzymes responsible for its own metabolic activation and potential drug-drug interactions. scilit.comscience.gov While the cis-Clopidogrel-MP derivative itself is not the subject of these assays, the parent compound, clopidogrel, and its intermediates are known to be potent inhibitors of certain CYP enzymes.

Kinetic Analysis of Enzyme-Derivative Interactions

Kinetic analysis provides quantitative measures of an inhibitor's potency and the nature of its interaction with an enzyme. For mechanism-based inhibitors like clopidogrel, key parameters include the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces a half-maximal rate of inactivation (K_I). nih.govresearchgate.net Studies have shown that clopidogrel is a potent mechanism-based inhibitor of CYP2B6. nih.gov The inactivation efficiency is often expressed as the ratio k_inact/K_I. Research has determined the kinetic parameters for the inactivation of CYP2B6 by both clopidogrel and its intermediate, 2-oxo-clopidogrel. nih.gov

CompoundEnzymeK_I (μM)k_inact (min⁻¹)Inactivation Efficiency (k_inact/K_I) (min⁻¹·μM⁻¹)
ClopidogrelCYP2B62.40.170.071
2-oxo-clopidogrelCYP2B66.30.0920.015
Data sourced from mechanism-based inactivation studies in reconstituted systems. nih.gov

Mechanism-Based Inhibition Studies

Mechanism-based inhibition occurs when a compound is metabolically converted by an enzyme into a reactive species that then irreversibly inactivates the same enzyme. Clopidogrel exhibits this behavior with CYP2B6. nih.gov In vitro studies using human liver microsomes and reconstituted enzyme systems have demonstrated that the bioactivation of clopidogrel leads to time- and concentration-dependent loss of CYP2B6 activity. nih.govresearchgate.net The proposed mechanism involves the formation of the reactive thiol metabolite, which then covalently modifies the CYP2B6 protein, leading to its inactivation. nih.gov This inactivation has been linked to both the covalent modification of a specific cysteinyl residue (Cys475) and the loss of the enzyme's heme group. nih.gov Such studies are crucial for predicting potential drug-drug interactions, as the inhibition of a key drug-metabolizing enzyme can alter the pharmacokinetics of co-administered therapies. nih.gov

Receptor Binding Studies (Isolated Receptor Systems)

Receptor binding assays are used to characterize the interaction between a drug and its molecular target. The therapeutic effect of clopidogrel is mediated by the irreversible binding of its active metabolite to the P2Y12 purinergic receptor on the surface of platelets. nih.govnih.gov This binding blocks the receptor from its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), thereby inhibiting platelet activation and aggregation. researchgate.net The this compound is instrumental in pharmacokinetic studies that correlate the concentration of the active metabolite with the degree of P2Y12 receptor inhibition observed in these assays. diva-portal.org

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. These assays measure the ability of an unlabeled compound (the clopidogrel active metabolite) to compete with and displace a radiolabeled ligand (e.g., [³³P]-2-methylthio-ADP) from the P2Y12 receptor. nih.govcapes.gov.br The results are typically expressed as an IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the radioligand.

The active metabolite of clopidogrel exists as four distinct stereoisomers (H1, H2, H3, and H4). researchgate.netresearchgate.net In vitro binding assays have been essential in demonstrating that the pharmacological activity is highly stereoselective. The H4 isomer is the only isomer considered to be of clinical relevance, displaying potent binding to the P2Y12 receptor. nih.govresearchgate.net

Isomer of Clopidogrel Active MetaboliteSystemIC₅₀ (μM)
H1CHO-P2Y₁₂ CellsInactive
H2CHO-P2Y₁₂ Cells~0.24 (approx. half the activity of H4)
H3CHO-P2Y₁₂ CellsInactive
H4CHO-P2Y₁₂ Cells0.12
H4Human Platelet-Rich Plasma (PRP)0.97
Data sourced from in vitro binding assays using [³³P]-2-methylthio-ADP. nih.govcapes.gov.br

These findings highlight that only the cis-isomers (H3 and H4) are typically quantifiable in clinical samples, and of those, only H4 possesses significant biological activity. nih.govcapes.gov.br

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of molecular interactions. In a hypothetical SPR experiment to study the clopidogrel active metabolite, P2Y12 receptors would be immobilized on a sensor chip. The active metabolite would then be flowed over the surface, and the change in mass on the chip surface upon binding would be detected.

This technique would allow for the determination of:

Association rate constant (k_a): The rate at which the active metabolite binds to the P2Y12 receptor.

Dissociation rate constant (k_d): The rate at which the active metabolite-receptor complex dissociates.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_d/k_a.

Because the active metabolite of clopidogrel binds irreversibly to the P2Y12 receptor, the dissociation rate (k_d) would be expected to be extremely slow or negligible. nih.govnih.gov This irreversible binding is a hallmark of its mechanism of action.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. researchgate.net By titrating the clopidogrel active metabolite into a solution containing the isolated P2Y12 receptor at a constant temperature, ITC can provide a complete thermodynamic profile of the interaction in a single experiment.

The key parameters obtained from an ITC experiment include:

Binding Affinity (K_A or K_D): The strength of the interaction.

Binding Enthalpy (ΔH): The heat released or absorbed upon binding, providing insight into the changes in bonding forces.

Binding Stoichiometry (n): The molar ratio of the ligand to the receptor in the formed complex.

Binding Entropy (ΔS): Calculated from the other parameters, this reflects the change in the system's disorder upon binding.

This comprehensive thermodynamic data would offer deep insights into the molecular forces driving the recognition and binding of the clopidogrel active metabolite to the P2Y12 receptor.

Cellular Uptake and Intracellular Distribution Studies (In Vitro Cell Lines)

Research into the specific cellular transport and distribution of the pre-formed this compound is limited, as its primary utility is as a stable analyte for quantifying the highly reactive, short-lived active thiol metabolite of clopidogrel in biological samples. nih.govmedchemexpress.comglpbio.com However, the cellular behavior of the parent compound and its active metabolite provides essential context for its mechanism of action.

Direct studies on the cellular entry mechanisms of the this compound itself are not extensively documented in existing literature. The focus of cellular uptake studies has been on the parent drug, clopidogrel. The intestinal absorption of clopidogrel is a critical step preceding its metabolic activation. In vitro studies using Caco-2 cells, a model for the intestinal barrier, suggest that the uptake of clopidogrel is partly limited by the efflux transporter P-glycoprotein (P-gp, ABCB1), which implies that its bioavailability can be influenced by transporter activity. drugbank.com Once the active metabolite is generated in the liver, it acts on platelets in the bloodstream. drugbank.com The active metabolite itself contains a free thiol group which is highly reactive and binds to its target on the platelet surface. nih.gov

There is a lack of specific data from advanced imaging techniques detailing the subcellular localization of the this compound. Research has instead focused on the effect of the active metabolite on its cellular target, the P2Y12 receptor on platelets. Biochemical studies have shown that P2Y12 receptors exist as oligomeric complexes at the cell surface and are localized within specific membrane microdomains known as lipid rafts. nih.gov Treatment with the active metabolite of clopidogrel has been demonstrated to disrupt these P2Y12 receptor oligomers and partition them out of the lipid rafts. nih.gov This action interferes with the receptor's function and signaling, which is central to its antiplatelet effect. nih.gov

Mechanism of Cellular Entry (e.g., transporter-mediated, passive diffusion)

Metabolic Stability and Biotransformation Studies (In Vitro Liver Microsomes, Hepatocytes, or Recombinant Enzymes)

The this compound is the result of a chemical stabilization process used in analytical methods and is not a direct product of biotransformation. nih.gov The following sections describe the metabolic processes that lead to the formation of the unstable active metabolite, which is then derivatized for measurement.

Clopidogrel is a prodrug that undergoes a two-step metabolic activation to exert its effect. pharmgkb.orgresearchgate.net The this compound is a stabilized version of one of the final, active metabolites. medchemexpress.comtargetmol.com

Step 1: Formation of 2-oxo-clopidogrel: Approximately 15% of an absorbed clopidogrel dose is metabolized by hepatic cytochrome P450 (CYP) enzymes. targetmol.com This initial oxidation of the thiophene (B33073) ring produces an intermediate, inactive metabolite called 2-oxo-clopidogrel. pharmgkb.orgresearchgate.net The vast majority of the parent drug (around 85%) is hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative. nih.gov

Step 2: Formation of the Active Thiol Metabolite: The intermediate 2-oxo-clopidogrel is further oxidized by CYP enzymes, leading to the opening of its thiolactone ring and the formation of a highly reactive and unstable thiol metabolite. nih.govacs.org

Stereoisomers: In vitro metabolism can produce four stereoisomers of the thiol metabolite, designated H1, H2, H3, and H4. academie-sciences.frmdpi.com The H3 and H4 isomers have a cis configuration of the exocyclic double bond, while H1 and H2 are trans isomers. academie-sciences.frmdpi.com In vivo, only the H3 and H4 isomers are typically detected. researchgate.net Pharmacological studies have confirmed that the H4 isomer is the primary contributor to the antiplatelet effect. mdpi.comresearchgate.net

To enable accurate measurement, the unstable thiol metabolite is stabilized through derivatization with 2-bromo-3'-methoxyacetophenone (MPB), yielding the stable this compound (also referred to as CAMD or Clopidogrel-MP-AM). nih.govnih.gov

The formation of the active metabolite precursor to the this compound is entirely dependent on CYP450 enzymes. pharmgkb.orgnih.gov Different CYP isozymes contribute to each step of the activation pathway. In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified the key players.

Metabolic StepInvolved EnzymesPrimary Contributor(s)
Clopidogrel → 2-oxo-clopidogrel CYP1A2, CYP2B6, CYP2C19 pharmgkb.orgsmpdb.caCYP2C19 pharmgkb.orgresearchgate.net
2-oxo-clopidogrel → Active Thiol Metabolite CYP2B6, CYP2C9, CYP2C19, CYP3A4 pharmgkb.orgsmpdb.caCYP3A4 , CYP2C19 pharmgkb.orgacademie-sciences.fr

While several enzymes can participate, CYP2C19 is considered crucial for the first step, and both CYP2C19 and CYP3A4 are significant contributors to the second step. pharmgkb.orgacademie-sciences.fr Some research also indicates a role for Paraoxonase 1 (PON1) in forming a minor, inactive thiol isomer. pharmgkb.orgacs.orgnih.gov

The metabolic half-life of clopidogrel's metabolites has been evaluated in various in vitro systems, providing insight into their stability and turnover rate. The this compound itself is designed to be stable for analytical purposes. nih.gov

In vitro studies using human liver microsomes have been conducted to measure the degradation of the intermediate metabolite, 2-oxo-clopidogrel. One study reported the following degradation half-life values in the absence of the NADPH cofactor, reflecting hydrolytic degradation: frontiersin.org

In Vitro SystemDegradation Half-Life (t½) of 2-oxo-clopidogrel
Rat Hepatic Microsomes1.09 ± 0.06 h
Dog Hepatic Microsomes1.34 ± 0.09 h
Human Hepatic Microsomes2.88 ± 0.42 h

Data adapted from a study on the hydrolysis of 2-oxo-clopidogrel. frontiersin.org

The active thiol metabolite (H4 isomer) is known to be very unstable with a short half-life. Following administration of clopidogrel, its plasma concentrations are often below the limit of quantification within 6 hours. nih.gov The inactive carboxylic acid metabolite has a much longer elimination half-life of approximately 8 hours. fda.gov

Enzymatic Pathways Involved in Derivative Biotransformation (e.g., CYP450, UGTs)

Protein-Ligand Interaction Studies (Non-Enzymatic Targets, In Vitro Biophysical Characterization)

Furthermore, the interplay between different metabolites in plasma protein binding has been highlighted, with the inactive carboxylic acid metabolite of clopidogrel shown to potentially displace the active metabolite from its binding sites on these proteins. nih.gov This displacement mechanism could modulate the free concentration of the active form, thereby influencing its pharmacological activity. nih.gov

Biophysical Characterization of Interactions (e.g., thermal denaturation, spectroscopic shifts)

A comprehensive search of scientific literature did not yield any specific studies employing biophysical techniques such as thermal denaturation (thermal shift assays) or spectroscopic shift analyses to characterize the interaction of the this compound with non-enzymatic protein targets. Such studies would be invaluable in determining the stability of protein-ligand complexes and providing quantitative data on binding affinities and thermodynamics.

Table 1: Biophysical Interaction Data for this compound with Non-Enzymatic Proteins

Target Protein Method Key Findings
Data Not Available Thermal Denaturation No published data found.
Data Not Available Spectroscopic Shifts No published data found.

Structural Biology Approaches (e.g., co-crystallization, NMR structural determination)

Similarly, there is a notable absence of structural biology data, such as X-ray co-crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the atomic-level interactions between the this compound and any non-enzymatic proteins. These methods are crucial for visualizing the precise binding mode, identifying key interacting residues, and understanding the structural basis of affinity and specificity. The structural elucidation of the active metabolite of clopidogrel itself has been a complex undertaking due to its instability, requiring derivatization for analysis. researchgate.net This inherent instability may have also posed challenges for structural studies of its derivatives with protein targets.

Table 2: Structural Biology Data for this compound-Protein Complexes

Target Protein Method PDB ID Key Structural Insights
Data Not Available Co-crystallization Not Applicable No published structures found.

Structure Activity Relationship Sar Studies for Cis Clopidogrel Mp Derivatives

Systematic Structural Modifications of the cis-Clopidogrel-MP Scaffold

Systematic modification of the clopidogrel (B1663587) scaffold is essential for mapping the chemical space required for potent P2Y12 inhibition. This involves altering the parent molecule's distinct chemical regions, including the metabolically labile ester groups, the core heterocyclic system, and the pendant aromatic ring.

The compound "cis-Clopidogrel-MP derivative," also known as Clopidogrel-MP-AM, is a specific, stabilized derivative of the highly reactive active metabolite (AM) of clopidogrel. targetmol.combiocat.com Its chemical structure reveals that the 'MP' moiety is a 3'-methoxyacetophenone (B145981) group attached to the sulfur atom of the clopidogrel active metabolite. nih.govchemscene.com This modification serves to cap the chemically unstable thiol group, which is crucial for the drug's mechanism of action. researchgate.netnih.gov

The primary function of the clopidogrel active metabolite is to form an irreversible disulfide bond between its thiol group and a cysteine residue on the P2Y12 receptor, leading to permanent receptor inhibition. mdpi.comscienceopen.com The derivatization with the 3'-methoxyacetophenone group in the cis-Clopidogrel-MP compound blocks this essential thiol. Consequently, this specific modification eliminates the molecule's ability to act as an irreversible covalent inhibitor. Such derivatives are primarily synthesized for analytical purposes, providing a stable standard for quantifying the unstable active metabolite in plasma samples. academie-sciences.frscience.gov

From a SAR perspective, any modification or substitution at the thiol position is critical. The presence of a free, reactive thiol is an absolute requirement for the irreversible antiplatelet activity characteristic of clopidogrel. While derivatization creates a more stable molecule, it fundamentally changes the mechanism of action from irreversible covalent inhibition to, at best, a potential reversible antagonism, which would be significantly less potent or inactive. The literature on clopidogrel analogs focuses on modifications that preserve or enhance the formation of the active thiol metabolite, rather than blocking it.

Modifications to the clopidogrel core have been explored to improve its metabolic profile and efficacy. Key areas of modification include the thiophene (B33073) ring and the ester side chain.

Ester Side Chain: A significant metabolic liability of clopidogrel is the hydrolysis of its methyl ester group by carboxylesterase 1 (CES1), a pathway that inactivates approximately 85% of an oral dose, shunting it away from the desired bioactivation pathway. researchgate.netecrjournal.com To address this, researchers have synthesized analogs with modifications to this side chain. A notable strategy involves selective deuteration. Replacing the hydrogen atoms of the methyl ester group with deuterium (B1214612) (a non-radioactive isotope of hydrogen) creates a stronger C-D bond compared to the C-H bond. mdpi.com This isotopic substitution slows the rate of enzymatic hydrolysis by CES1, thereby increasing the fraction of the drug that undergoes metabolic activation by CYP enzymes. This leads to higher plasma concentrations of the active metabolite and a more potent antiplatelet effect from the same dose. mdpi.com

Table 1: Effect of Methyl Ester Deuteration on the Antiplatelet Activity of Clopidogrel Analogs
CompoundModificationInhibition of ADP-Induced Platelet Aggregation (%) (at 7.8 μmol/kg oral dose in rats)Key Finding
Clopidogrel (1)Standard H3-methyl esterLow activityBaseline compound, significant inactivation by esterases.
Clopidogrel-d3 (8)Deuterated D3-methyl esterSignificantly increased activity vs. ClopidogrelDeuteration enhances resistance to hydrolysis, boosting active metabolite formation and efficacy. mdpi.com

The biochemical activity of clopidogrel and its derivatives is highly dependent on stereochemistry. The parent drug, clopidogrel, possesses a single chiral center at the carbon atom bearing the chlorophenyl and methyl ester groups. nih.govmdpi.com

Enantiomeric Purity of the Prodrug: The therapeutic activity resides exclusively in the (S)-enantiomer of clopidogrel. The (R)-enantiomer is devoid of anti-thrombotic activity and may contribute to adverse effects at high doses. researchgate.net Therefore, the enantiopuric (S)-form is used in clinical practice. mdpi.com

Stereochemistry of the Active Metabolite: The metabolic activation of (S)-clopidogrel produces an active metabolite that has two critical stereochemical features:

The retention of the (S)-configuration at the original chiral center (designated C7).

The formation of a Z (or cis) configuration at the newly formed exocyclic double bond (C3–C16) on the piperidine (B6355638) ring. researchgate.netnih.gov

Structural elucidation has shown that while eight potential stereoisomers of the active metabolite could theoretically exist, only the isomer with the (S)-configuration at C7 and the Z-configuration of the double bond possesses the ability to inhibit the P2Y12 receptor. nih.gov This demonstrates a highly specific molecular recognition by the target receptor, where both the chirality of the side chain and the geometry of the core ring system are essential for a precise fit and subsequent covalent bond formation. Any deviation from this specific stereochemistry results in a loss of biological activity. researchgate.netnih.gov

Modifications to the Clopidogrel Core Structure (e.g., aromatic ring, side chains)

Correlation of Structural Features with In Vitro Biochemical Activities

The biochemical activity of clopidogrel derivatives is governed by their physicochemical properties, which dictate how they interact with metabolic enzymes and the target receptor.

Lipophilicity (the affinity for a lipid environment) and polarity are key determinants of a drug's absorption, distribution, and ability to interact with biological targets. core.ac.uk For thienopyridine prodrugs, a balance between these properties is crucial for oral bioavailability and target engagement.

Lipophilicity and Absorption: Thienopyridines like clopidogrel and prasugrel (B1678051) are characterized by high lipophilicity, typically measured as the logarithm of the partition coefficient (LogP), and a low polar surface area (PSA). nih.govresearchgate.net High lipophilicity facilitates the passive diffusion of the prodrug across the lipid-rich membranes of the gastrointestinal tract, leading to good absorption. nih.gov

Polarity and Receptor Interaction: While the prodrug is lipophilic, the active metabolite possesses a carboxylic acid group, which is ionized at physiological pH. nih.gov This introduces a polar, negatively charged region to the molecule. This polarity, combined with the other structural features, is critical for proper orientation within the P2Y12 receptor's binding site. The interaction between a compound and the polar head groups of phospholipids (B1166683) in a cell membrane is correlated with its PSA, which reflects its hydrogen bonding capacity. tandfonline.com An optimal balance of lipophilic and polar regions is therefore necessary for the molecule to first traverse membranes to its site of action and then to correctly position itself within the more polar environment of a receptor's binding pocket.

Table 2: Physicochemical Properties of Selected Antiplatelet Agents
DrugClassCalculated LogPPolar Surface Area (PSA) (Ų)General Observation
ClopidogrelThienopyridine (Prodrug)~2.5 - 3.5LowHigh lipophilicity and low polarity favor good absorption. nih.govresearchgate.net
PrasugrelThienopyridine (Prodrug)~2.5 - 3.5LowHigh lipophilicity and low polarity favor good absorption. nih.govresearchgate.net
CangrelorATP Analog (Active Drug)Lower255High PSA contributes to poor oral absorption, requiring intravenous administration. nih.gov

The electronic landscape of a molecule—the distribution of electron density—influences its reactivity and intermolecular interactions, which are central to its function as a drug.

Influence on Metabolism: The bioactivation of clopidogrel is an oxidative process dependent on the electronic character of the thiophene ring. academie-sciences.fr This ring is sufficiently electron-rich to be a substrate for CYP450 enzymes. nih.gov Structural modifications that alter the electron density of the thienopyridine core, for example, by adding electron-withdrawing or electron-donating substituents, can significantly modulate the rate and efficiency of this metabolic activation. Competitive inhibition of the activating CYP enzymes (e.g., CYP3A4 and CYP2C19) by other drugs is a well-known clinical interaction that reduces the generation of the active metabolite, highlighting the sensitivity of this process to electronic and steric competition at the enzyme's active site. scienceopen.com

Steric Hindrance and Conformational Flexibility Effects on Target Interactions

The interaction of the clopidogrel active metabolite with its target, the P2Y12 receptor, is highly specific and sensitive to the three-dimensional arrangement of the molecule. The stereochemistry of the active metabolite is a critical determinant of its biological activity. Of the eight possible stereoisomers, only the one with an S configuration at the C7 chiral center and a Z configuration at the C3-C16 double bond demonstrates significant antiplatelet effects. researchgate.netresearchgate.netcncb.ac.cnnih.gov This highlights the stringent steric requirements of the P2Y12 receptor's binding pocket.

The introduction of the 3'-methoxyacetophenone (MP) group in the this compound introduces additional bulk and alters the molecule's conformational flexibility. While this modification is intended to create a stable derivative for analytical detection, it would likely have a profound impact on its interaction with the P2Y12 receptor. The increased steric hindrance from the MP moiety could prevent the optimal alignment of the key pharmacophoric features within the receptor's binding site, thereby reducing or abolishing its inhibitory activity.

Studies on analogs of the clopidogrel active metabolite have shown that modifications that increase steric bulk can negatively impact activity. For instance, increasing the size of the alkyl group in the thiophene ester moiety of vicagrel, a clopidogrel analog, led to reduced antiplatelet activity. mdpi.com This suggests that the binding pocket of the P2Y12 receptor is sterically constrained.

The conformational flexibility of the piperidine ring and the relative orientation of the chlorophenyl and acetic acid groups are also crucial for activity. The cis configuration of the double bond in the active metabolite is essential for maintaining the correct spatial arrangement for receptor binding. researchgate.netresearchgate.netcncb.ac.cnnih.gov Any distortion of this conformation due to steric clashes introduced by a bulky substituent like the MP group would likely disrupt the necessary interactions with the receptor.

Mapping Key Pharmacophoric Features for cis-Clopidogrel-MP Derivatives

Based on the extensive research on the clopidogrel active metabolite, several key pharmacophoric features essential for its interaction with the P2Y12 receptor can be identified. These features would also be critical for any potential (though hypothetical) activity of the this compound.

Identification of Essential Functional Groups for Molecular Interaction

The most critical functional group for the biological activity of the clopidogrel active metabolite is the thiol group (-SH) . This group forms an irreversible disulfide bond with a cysteine residue (specifically Cys97) on the P2Y12 receptor, leading to its permanent inactivation. nih.govnih.gov The derivatization of this thiol group with 3'-methoxyacetophenone to form the this compound effectively masks this essential functional group, which is consistent with its intended use as a stable, inactive derivative for analytical purposes.

Other important functional groups include:

The carboxylic acid group: This group is believed to engage in ionic or hydrogen bonding interactions within the receptor binding site.

The chlorophenyl group: This lipophilic group likely participates in hydrophobic interactions, anchoring the molecule in a specific region of the binding pocket.

Spatial Arrangement Requirements for Optimal Binding or Activity

The following table summarizes the key pharmacophoric features and their putative roles in receptor interaction:

Pharmacophoric FeaturePutative Role in P2Y12 Receptor InteractionImpact of MP-Derivatization
Thiol Group (-SH) Covalent disulfide bond formation with Cys97 of the P2Y12 receptor (irreversible inhibition).Masked by the 3'-methoxyacetophenone group, leading to loss of covalent binding capability.
Carboxylic Acid Group Ionic and/or hydrogen bonding interactions.The group remains present, but its orientation may be altered due to the bulk of the MP group.
Chlorophenyl Group Hydrophobic interactions within a lipophilic pocket of the receptor.The group remains present, but its positioning may be sterically hindered by the MP group.
cis (Z) Double Bond Maintains the correct spatial orientation of the molecule for optimal fit within the binding site.The cis configuration is retained in the derivative.
S Configuration at C7 Ensures the correct stereochemical presentation of the substituents.The S configuration is retained in the derivative.

SAR for Modulating Selectivity Towards Specific Molecular Targets (In Vitro)

The selectivity of clopidogrel's therapeutic action is critically dependent on the stereochemistry of its active metabolite. The metabolic activation of clopidogrel results in the formation of several stereoisomers, but not all of them contribute equally to the desired antiplatelet effect. researchgate.net The cis-isomers of the active metabolite have been identified as the clinically relevant forms. researchgate.net

Differentiation between Isoforms or Related Proteins for Enhanced Specificity

The primary molecular target of clopidogrel's active metabolite is the P2Y12 receptor, a key player in platelet activation and aggregation. academie-sciences.fr The active metabolite forms a disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition. academie-sciences.fr The stereochemical configuration of the active metabolite is paramount for this interaction.

Research has demonstrated that the formation of the most potent cis-diastereoisomers of the clopidogrel active metabolite is catalyzed by cytochrome P450 (CYP) enzymes. In contrast, metabolic pathways involving esterases such as paraoxonase-1 (PON1) can lead to the formation of a trans-diastereoisomer, which exhibits significantly lower antiplatelet activity. nih.gov This inherent difference in activity between stereoisomers underscores the high degree of structural specificity required for potent P2Y12 receptor inhibition.

While the primary focus has been on the P2Y12 receptor, the potential for interaction with other related purinergic receptors, such as P2Y1, is a consideration for ensuring specificity. The irreversible covalent bonding mechanism of the active thiol group with specific cysteine residues on the P2Y12 receptor contributes to its high specificity. Modifications to the core structure of the active metabolite would likely alter this specific interaction. Although detailed SAR studies on a wide range of synthetic derivatives of the cis-Clopidogrel-MP structure are not extensively reported in publicly available literature, the existing data on the natural stereoisomers provide a clear indication of the structural requirements for selectivity.

The following table summarizes the relative activity of the different isomers of the clopidogrel active metabolite, for which the this compound serves as a stable analytical representation.

IsomerConfigurationRelative P2Y12 Inhibitory Activity
H4cisHigh
H3cisInactive
H2transModerate
H1transInactive

This table is a representation of findings where H4 is the most active and clinically relevant isomer.

Analytical Chemistry Methodologies for Cis Clopidogrel Mp Derivatives

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the cornerstone for the analysis of cis-Clopidogrel-MP Derivative and related substances, providing the necessary resolution to separate complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Clopidogrel (B1663587) and its related compounds, including its metabolites and impurities. researchgate.net The versatility of HPLC allows for the use of various columns and mobile phases to achieve optimal separation. For instance, an enantiospecific RP-HPLC method was developed to simultaneously determine Clopidogrel and four of its related impurities using a CHIRAL-AGP column. mjcce.org.mk Separation was achieved with a mobile phase consisting of acetonitrile (B52724) and a pH 6.5 buffer solution. mjcce.org.mk

Mass Spectrometry (MS) is a powerful detector coupled with HPLC for the sensitive and specific quantification of Clopidogrel and its metabolites. nih.govresearchgate.net An HPLC-MS/MS method was developed for the simultaneous determination of Clopidogrel, its carboxylic acid derivative, and the derivatized thiol metabolite isomers (including MP-H3 and the active MP-H4) in human plasma. nih.gov This method utilized a simple protein precipitation for sample extraction and a gradient elution on a C18 column. nih.gov The specific mass-to-charge (m/z) transition for the Clopidogrel active metabolite derivative (CAMD), which is related to the this compound, was monitored at m/z 504.0 → 354.0. nih.gov

UV detection is also commonly employed, with detection wavelengths typically set around 220 nm to 254 nm depending on the specific impurities being monitored. phmethods.netubbcluj.roderpharmachemica.com For example, a method for detecting related substances of Clopidogrel oxide used a detection wavelength of 251 +/-2 nm. google.com

Table 1: Exemplary HPLC Conditions for Analysis of Clopidogrel and Related Compounds

ParameterCondition 1 nih.govCondition 2 mjcce.org.mkCondition 3 nih.gov
Column HPLC Zorbax Plus C18CHIRAL-AGP (4.0 mm × 100 mm, 5.0 μm)C18 column
Mobile Phase Gradient of water and acetonitrile (both with 0.1% v/v formic acid)Acetonitrile: Buffer solution pH 6.5 (40:60 v/v)Isocratic elution with acetonitrile and deionized water (containing 0.1% formic acid)
Flow Rate Not specifiedNot specifiedNot specified
Detector MS/MSUVMS/MS
Detection MRM transitions: CLP (m/z 322/212), CLPM (m/z 308/198), MP-H3 & MP-H4 (m/z 504/354)Not specifiedMRM transitions: Clopidogrel (m/z 322.0 → 212.0), 2-Oxo-CLP (m/z 338.0 → 183.0), CAMD (m/z 504.0 → 354.0)
Retention Time Not specifiedApprox. 10.0 min (total run time)CAMD: 3.59 min

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These attributes are particularly beneficial for analyzing low-level impurities and metabolites. A high-sensitivity UHPLC-MS/MS method was developed for the quantification of both Clopidogrel and its acid metabolite in human plasma, achieving a lower limit of quantification (LLOQ) of 1 pg/mL. chromatographyonline.com This method successfully separated the analytes from co-eluted phospholipids (B1166683), which can interfere with ionization. chromatographyonline.com

The enhanced speed of UHPLC is demonstrated by methods that achieve separation in under six minutes. researchgate.net A study for the simultaneous quantitation of Clopidogrel, its acid metabolite, and the active metabolite H4 in human plasma highlights a fast 5.5-minute LC gradient. researchgate.net

Table 2: UHPLC Method Parameters for Clopidogrel Metabolite Analysis

ParameterMethod Details chromatographyonline.com
Column UHPLC 1.7-μm dp C18
Mobile Phase A: 0.1% formic acid; B: 100% acetonitrile
Flow Rate 0.140 mL/min
Gradient 10% B held for 0.5 min, then linear gradient to 90% B over 2.5 min
Detector Triple-quadrupole mass spectrometer (ESI+)
Monitored Transitions (m/z) Clopidogrel: 322.1→212.0; Clopidogrel acid metabolite: 308.1→198.1
LLOQ 1 pg/mL for both analytes

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds, such as residual solvents from the synthesis and purification of drug substances like Clopidogrel. researchgate.net A direct-injection, split-mode capillary GC procedure with flame ionization detection (FID) was developed to analyze eight different solvents used in the synthesis of Clopidogrel bisulphate, including methanol (B129727), acetone, and toluene. researchgate.net The method was also capable of evaluating dehydration products of 2-butanol (B46777) that can be found in the final product. researchgate.net

Another GC method for the determination of Clopidogrel in tablet form used a DB-17 capillary column and hydrogen as the carrier gas, with a retention time for Clopidogrel of 4.1 minutes. ijpsonline.com This demonstrates GC's utility not just for byproducts but also for the active ingredient under specific conditions. ijpsonline.com

Table 3: GC Conditions for Analysis of Clopidogrel and Related Volatiles

ParameterMethod for Residual Solvents researchgate.netMethod for Clopidogrel Assay ijpsonline.com
Column Capillary column (details not specified)DB-17 capillary column (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas NitrogenHydrogen
Flow Rate Not specified2.0 mL/min
Injector Direct-injection, split-modeSplit type
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Oven Temperature Not specified250°C (isothermal for 8 min)
Analytes Methanol, acetone, DCM, 2-butanol, cyclohexane, toluene, acetic acid, DMFClopidogrel

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in speed and reduced use of toxic organic solvents compared to HPLC. selvita.comchromatographyonline.com The separation of Clopidogrel's enantiomers is a critical quality control step, as only the (+)-(S)-enantiomer possesses the desired antiplatelet activity. ubbcluj.ro

A packed column SFC method was developed for the analytical scale separation of Clopidogrel enantiomers. scirp.orgscirp.org Among several chiral stationary phases tested, the Chiralcel OD-H column provided the best separation properties using a mobile phase of carbon dioxide with a modifier like methanol. scirp.orgscirp.orgresearchgate.net The separation is highly dependent on the type and content of the modifier used. scirp.orgscirp.org SFC is not only faster but also aligns with green chemistry principles due to its use of supercritical CO2. selvita.com

Table 4: SFC Parameters for Chiral Separation of Clopidogrel Enantiomers

ParameterMethod Details scirp.orgscirp.orgresearchgate.net
Column Chiralcel OD-H (250 × 4.6 mm)
Mobile Phase Supercritical CO2 with methanol or 2-propanol as modifier
Flow Rate 2 mL/min
Temperature 30°C to 40°C
Pressure 190 bar
Detector UV at 215 nm
Retention Times Enantiomer 1: 9.77 min; Enantiomer 2: 13.46 min

Gas Chromatography (GC) for Volatile Components or Byproducts

Spectroscopic Quantification Techniques

Spectroscopic methods offer simple, rapid, and cost-effective alternatives for the quantification of drug substances.

UV-Visible spectrophotometry is a straightforward and economical method for the quantitative estimation of Clopidogrel in bulk and pharmaceutical dosage forms. sphinxsai.compharmahealthsciences.net These methods are typically based on Beer's law, which states a linear relationship between absorbance and concentration within a certain range. sphinxsai.com

For Clopidogrel, the wavelength of maximum absorbance (λmax) is often found in the range of 202 nm to 242 nm, depending on the solvent used. dergipark.org.trrjptonline.org One method developed for quantification in simulated nasal fluid identified a λmax at 242 nm and demonstrated linearity in the concentration range of 0.5 to 3 µg/mL. rjptonline.org Another study established linearity in the 2-12 µg/mL range with the λmax at 218 nm in ethanol (B145695). pharmahealthsciences.net Derivative spectroscopy can also be employed to eliminate interference from excipients by measuring the signal at the zero-crossing point of the derivative spectrum. sphinxsai.com

Table 5: UV-Vis Spectrophotometric Methods for Clopidogrel Quantification

ParameterMethod 1 pharmahealthsciences.netMethod 2 rjptonline.orgMethod 3 sphinxsai.com
Solvent Ethanol (50% v/v)Simulated Nasal Fluid0.1 N HCl
λmax 218 nm242 nm219 nm (First order derivative)
Linearity Range 2-12 µg/mL0.5-3 µg/mL10-30 µg/mL
Correlation Coefficient (r²) 0.9990.9960.999
LOD 0.203 µg/mL0.193 µg/mLNot specified
LOQ 0.616 µg/mL0.643 µg/mLNot specified

Fluorescence Spectroscopy for Sensitive Detection and Monitoring

Fluorescence spectroscopy offers a highly sensitive and selective method for the detection and quantification of fluorescent molecules. While specific studies on the intrinsic fluorescence of this compound are not extensively documented in publicly available literature, the inherent fluorescence of the thienopyridine core, common to clopidogrel and its derivatives, provides a basis for such analytical approaches. semanticscholar.org

The application of fluorescence spectroscopy can be approached in two primary ways: measuring the native fluorescence of the compound or enhancing its fluorescent properties through derivatization. Thienopyridine derivatives can exhibit native fluorescence, which, although potentially weak, can be exploited for detection. semanticscholar.org The excitation and emission maxima would need to be determined empirically for the this compound to optimize the method.

Alternatively, derivatization with a fluorescent tag can significantly enhance the signal and improve the limits of detection and quantification. jrespharm.com For instance, reagents like dansyl chloride, which reacts with secondary amines, could potentially be used to label the this compound, resulting in a highly fluorescent product. jrespharm.com This approach is particularly useful for detecting trace amounts of the derivative in complex matrices.

Förster Resonance Energy Transfer (FRET) is another advanced fluorescence technique that could be employed, especially in studying interactions of the derivative with other molecules. semanticscholar.org This method relies on the energy transfer between a donor fluorophore and an acceptor fluorophore when in close proximity.

The development of a fluorescence-based assay would involve optimizing several parameters, including excitation and emission wavelengths, pH, solvent, and temperature, to maximize the fluorescence intensity and ensure the stability of the derivative during analysis. pharmascholars.com

Impurity Profiling and Degradation Product Analysis

Ensuring the purity of any pharmaceutical compound is paramount. Impurity profiling involves the identification and quantification of all potential impurities, including those arising from the manufacturing process and those formed during degradation.

Identification and Quantification of Process-Related Impurities

Process-related impurities in the this compound can originate from starting materials, intermediates, reagents, and by-products of the synthetic route. Given that it is a derivative of clopidogrel's active metabolite, potential impurities could include isomers (such as the trans-isomer), unreacted starting materials, and by-products from the derivatization step with 3'-methoxyacetophenone (B145981).

The European Pharmacopoeia and the United States Pharmacopeia list several impurities for clopidogrel, such as its carboxylic acid metabolite (an inactive metabolite formed by hydrolysis), and chiral and positional isomers. ubbcluj.ro It is plausible that analogous impurities could be present in preparations of the this compound. High-performance liquid chromatography (HPLC), particularly with mass spectrometry (LC-MS), is a powerful tool for separating and identifying these impurities. sphinxsai.comnih.gov

Table 1: Potential Process-Related Impurities of this compound

Impurity NamePotential OriginAnalytical Method for Detection
trans-Clopidogrel-MP DerivativeIsomerization during synthesisChiral HPLC, LC-MS
Clopidogrel Active MetaboliteUnreacted starting materialHPLC, LC-MS
3'-methoxyacetophenoneUnreacted reagentGC-MS, HPLC
By-products of derivatizationSide reactionsLC-MS/MS

Stress Degradation Studies (e.g., acidic, basic, oxidative, photolytic conditions)

Stress degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the this compound to harsh conditions to accelerate its degradation.

Based on studies of clopidogrel, it is anticipated that the this compound would be susceptible to degradation under various conditions. sphinxsai.comnih.govwjpls.orgresearchgate.net

Acidic and Basic Hydrolysis: Clopidogrel itself is known to undergo hydrolysis of its ester group to form the inactive carboxylic acid metabolite. sphinxsai.comresearchgate.net Similar hydrolytic degradation would be expected for the this compound under both acidic and basic conditions.

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides and other oxidation products of the thienopyridine ring system. sphinxsai.comacs.org

Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation, leading to various photolytic products. nih.gov The specific degradation pathway would depend on the wavelength and intensity of the light.

Thermal Degradation: Elevated temperatures can also promote degradation, and the extent of degradation would be dependent on the temperature and duration of exposure. rjptonline.org

Development of Forced Degradation Methods for Stability-Indicating Assays

The results from stress degradation studies are used to develop and validate stability-indicating analytical methods. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active substance due to degradation and can separate the degradation products from the parent compound and from each other. innovareacademics.inasianjpr.comresearchgate.netscispace.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique for this purpose. rjptonline.orgasianjpr.com The development of such a method for the this compound would involve:

Column and Mobile Phase Selection: Choosing an appropriate C18 or C8 column and optimizing the mobile phase (e.g., a mixture of acetonitrile or methanol and a buffer) to achieve good separation of the parent peak from all degradation product peaks.

Method Validation: Validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. nih.gov

Table 2: Illustrative Forced Degradation Data for a Thienopyridine Derivative

Stress ConditionDurationDegradation (%)Major Degradation Products
0.1 M HCl24 hours15.2Hydrolysis product
0.1 M NaOH4 hours28.5Hydrolysis product
10% H₂O₂8 hours12.8N-oxide, other oxidation products
Photolytic (UV 254 nm)48 hours8.5Photodegradants
Thermal (80°C)72 hours5.1Thermally induced degradants

Stability Assessment of this compound in Various In Vitro Matrices

For a compound to be useful in in vitro research, its stability in the experimental media must be known. This ensures that the observed biological effects are due to the compound itself and not its degradation products.

Solution Stability Studies in Buffer Systems and Cell Culture Media

The stability of the this compound should be evaluated in various aqueous environments relevant to in vitro assays.

Buffer Systems: Stability should be assessed in buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0) to understand its pH-stability profile. researchgate.netmdpi.com This is particularly important as the pH can influence the rate of hydrolysis.

Cell Culture Media: The stability in common cell culture media (e.g., RPMI-1640, DMEM) with and without serum should be determined. jpp.krakow.plmmu.ac.uk Components of the media or enzymes present in the serum could potentially degrade the derivative.

These studies typically involve incubating the this compound in the chosen matrix at a controlled temperature (e.g., 37°C) and analyzing samples at various time points using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

Table 3: Illustrative Stability of a Thienopyridine Derivative in In Vitro Matrices at 37°C

MatrixTime (hours)Remaining Compound (%)
Phosphate Buffer (pH 7.4) 0100
298.5
695.2
2485.1
RPMI-1640 + 10% FBS 0100
297.1
692.8
2478.4

Solid-State Stability Considerations (e.g., amorphous vs. crystalline forms, structural integrity)

The solid-state properties of a pharmaceutical compound are critical as they influence its stability, solubility, and bioavailability. These properties are determined by the arrangement of molecules in the solid form, which can be either crystalline or amorphous.

While extensive public data on the specific polymorphic or amorphous forms of the isolated this compound is limited, general principles derived from studies on the parent drug, clopidogrel, and its salts, offer valuable insights. Clopidogrel salts, such as the bisulfate and besylate, are known to exist in both crystalline and amorphous forms. europa.eugoogle.com For instance, clopidogrel bisulfate has at least two polymorphic crystalline forms, denoted as Form I and Form II, with Form II being the more thermodynamically stable at room temperature. sciendo.com The free base of clopidogrel, however, exists as an oily liquid. mdpi.com

Amorphous forms, lacking a long-range ordered molecular lattice, generally exhibit higher solubility but are thermodynamically less stable than their crystalline counterparts. core.ac.ukwisc.edu They have a tendency to convert to a more stable crystalline form over time, a process that can be influenced by factors such as temperature and humidity. google.com Studies on clopidogrel solid dispersions have shown that converting the crystalline drug to an amorphous form can be achieved, and the stability of this amorphous state is crucial for performance. ijper.orgnih.gov

The structural integrity and solid-state form of pharmaceutical compounds are typically investigated using techniques such as:

Powder X-ray Diffraction (PXRD): This is a primary technique used to distinguish between amorphous (characterized by a halo pattern) and crystalline (characterized by sharp Bragg peaks) materials. sciendo.comijper.orgjst.go.jp It is also the definitive method for identifying different polymorphic forms, as each polymorph has a unique diffraction pattern. sciendo.commdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, glass transitions (characteristic of amorphous materials), and solid-solid phase transitions between polymorphs. europa.euijper.orgnih.govjst.go.jprjptonline.org For example, a sharp endothermic peak on a DSC thermogram corresponds to the melting of a crystalline substance. ijper.orgrjptonline.org

Spectroscopic Methods (e.g., FT-IR, Raman): Vibrational spectroscopy can also differentiate between polymorphs as the different crystal lattices result in distinct vibrational modes.

For the this compound, which is an analytical standard used in laboratory settings, ensuring its stability and structural integrity is paramount. Commercial suppliers recommend storing the compound in its solid form at low temperatures, typically -20°C for short-term and -80°C for long-term storage, often under an inert atmosphere like nitrogen and protected from light, to prevent degradation. medchemexpress.com This suggests that, like many complex organic molecules, its stability is a significant consideration for its use as a reference material.

Method Validation for Analytical Procedures

The quantification of the this compound, a crucial step in pharmacokinetic studies of clopidogrel, necessitates fully validated analytical methods to ensure the reliability of the results. The most common technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity. jbr-pub.org.cnjbr-pub.org.cn Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). scribd.com

Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification

Method validation for the this compound, often referred to as CAMD (clopidogrel active metabolite derivative) or MP-AM in literature, establishes the performance characteristics of the analytical procedure. sciendo.comjbr-pub.org.cn

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components from plasma. For LC-MS/MS methods, specificity is demonstrated by the absence of significant interfering peaks at the retention time of the analyte and its internal standard (IS) in blank plasma samples from multiple sources. sciendo.com The use of Multiple Reaction Monitoring (MRM) in MS/MS provides a high degree of specificity by monitoring a specific precursor ion to product ion transition. nih.gov

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 1: Reported Linearity Ranges for this compound Analysis

Linearity Range (ng/mL) Correlation Coefficient (r²) Analytical Technique Source(s)
0.5 - 100 > 0.99 LC-MS/MS jbr-pub.org.cnjbr-pub.org.cn
0.5 - 250 Not specified LC-MS/MS sciendo.com
0.5 - 200 > 0.9976 LC-MS/MS nih.govresearchgate.net
0.1 - 150 0.99 UPLC-MS/MS researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. They are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

Table 2: Summary of Accuracy and Precision Data for this compound Quantification

Parameter Acceptance Criteria Reported Values Source(s)
Accuracy (Relative Error, RE %) Within ±15% (±20% at LLOQ) Within 12% RE sciendo.com
87.6 - 106% of nominal nih.govresearchgate.net
Precision (Relative Standard Deviation, RSD %) ≤ 15% (≤ 20% at LLOQ) Intra- and Inter-day RSD < 8.26% nih.govresearchgate.net
Intra- and Inter-assay CV < 6% sciendo.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For bioanalytical methods, the Lower Limit of Quantification (LLOQ) is the more critical parameter.

Table 3: Reported LLOQ for this compound

LLOQ (ng/mL) Analytical Technique Source(s)
0.50 LC-MS/MS jbr-pub.org.cnjbr-pub.org.cn
0.5 LC-MS/MS sciendo.com
0.8 UPLC-MS/MS nih.gov

Robustness and System Suitability Testing

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC and LC-MS/MS methods, robustness is evaluated by intentionally altering parameters such as:

Mobile phase composition (e.g., ±5% change in organic phase) jst.go.jp

Flow rate (e.g., ±0.1 mL/min) jst.go.jpasianjpr.com

Column temperature (e.g., ±5°C) jst.go.jp

pH of the mobile phase buffer

The method is considered robust if the system suitability parameters remain within acceptable limits despite these changes. scribd.comasianjpr.com

System Suitability Testing: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. For chromatographic methods, system suitability is checked before and during the analysis of samples to ensure the system is performing adequately.

Table 4: Typical System Suitability Parameters for HPLC Methods

Parameter Typical Acceptance Criteria Purpose Source(s)
Tailing Factor (T) T ≤ 2 Ensures peak symmetry, indicating good chromatographic performance. asianjpr.com
Theoretical Plates (N) > 2000 Measures column efficiency and resolving power. asianjpr.com
Resolution (Rs) Rs > 2 Confirms the separation between the analyte peak and the nearest eluting peak. jpionline.org
% RSD of Peak Area ≤ 15% for replicate injections Demonstrates the precision of the injection and the stability of the system. asianjpr.com

These tests ensure that the analytical system is suitable for the intended analysis and that the results generated are reliable. jpionline.orgresearchgate.net

Theoretical Considerations in Cis Clopidogrel Mp Derivative Research

Principles of Drug Derivatization and Prodrug Design (Conceptual Framework)

Drug derivatization is a strategic medicinal chemistry approach aimed at modifying a biologically active compound to alter its physicochemical, pharmacokinetic, or pharmacodynamic properties. A key application of this is prodrug design, where an inactive or less active molecule is created that, upon administration, undergoes biotransformation to release the active parent drug. Clopidogrel (B1663587) itself is a prodrug, requiring metabolic activation to exert its therapeutic effect. pharmgkb.orgmdpi.com The cis-Clopidogrel-MP derivative is a 3'-methoxyacetophenone (B145981) derivative of the active metabolite of clopidogrel, designed for research purposes, particularly for in vitro studies and as an analytical standard. medchemexpress.comsmallmolecules.comtargetmol.comdcchemicals.commedchemexpress.comglpbio.com

Strategies for Modulating In Vitro Pharmacokinetic Profiles

The in vitro pharmacokinetic profile of a drug derivative provides crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. For the this compound, its design as a stabilized form of the highly reactive thiol active metabolite of clopidogrel is a key strategy. nih.gov The active metabolite is unstable in plasma due to the reactivity of its thiol group, which can form disulfide bonds. nih.gov Derivatization with 2-bromo-3'-methoxyacetophenone (MPB) creates a more stable compound, the this compound (also referred to as Clopidogrel-MP-AM or CAMD), which facilitates accurate quantification in plasma samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comnih.govnih.gov This stabilization is critical for studying the metabolic pathways of clopidogrel and understanding the factors that contribute to inter-individual variability in patient response. nih.govmdpi.com

Strategies to modulate in vitro pharmacokinetic profiles often involve structural modifications that influence metabolic stability. For instance, the introduction of a deuterated methyl group in clopidogrel derivatives has been explored to reduce metabolic deactivation. researchgate.net While not a feature of the standard this compound, this highlights a broader strategy in the field. The conversion of clopidogrel to its active metabolite involves a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C19. pharmgkb.orgmdpi.comnih.gov The efficiency of this bioactivation is a key determinant of the drug's efficacy. Research on derivatives aims to understand and potentially bypass variabilities in this metabolic pathway. mdpi.com

Strategies for Enhancing Molecular Target Engagement

The primary molecular target of clopidogrel's active metabolite is the P2Y12 receptor on platelets. scbt.comacademie-sciences.frtandfonline.com The active metabolite forms an irreversible disulfide bond with a cysteine residue on this receptor, blocking ADP-mediated platelet activation and aggregation. pharmgkb.orgresearchgate.net The this compound, being a stabilized version of the active metabolite, is instrumental in in vitro assays that investigate this target engagement. researchgate.net By providing a stable compound for these studies, researchers can more accurately determine the binding affinity and inhibitory concentration (IC50) of the active form of the drug. researchgate.net

Enhanced molecular target engagement can be achieved by designing derivatives with improved binding specificity and affinity. While the this compound is primarily a tool for analysis, the principles behind its use are relevant to the design of new P2Y12 inhibitors. The stereochemistry of the active metabolite is crucial for its interaction with the P2Y12 receptor, and only one of the stereoisomers, H4, is clinically relevant. academie-sciences.frresearchgate.net Research utilizing derivatives like the this compound helps to elucidate the precise structural requirements for optimal receptor binding. researchgate.net

Chirality and Stereochemical Implications in this compound Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Many drugs are chiral, and their different stereoisomers (enantiomers and diastereomers) can exhibit distinct pharmacological and toxicological profiles.

Importance of Stereochemistry for Molecular Recognition and Activity

The stereochemistry of clopidogrel and its metabolites is of paramount importance for its biological activity. Clopidogrel itself is the (S)-enantiomer of its racemic precursor. academie-sciences.fr The (R)-enantiomer is inactive and less well-tolerated. academie-sciences.frresearchgate.net The metabolic activation of clopidogrel results in the formation of several stereoisomers of the active thiol metabolite. mdpi.com In vitro studies have shown the potential for four stereoisomers (H1, H2, H3, and H4), which are two pairs of trans (E) and cis (Z) diastereomers. academie-sciences.frresearchgate.net However, in vivo, only the cis-isomers, H3 and H4, are typically detected in plasma. mdpi.comacademie-sciences.fr

Crucially, only the H4 isomer is the active metabolite responsible for the antiplatelet effect of clopidogrel. academie-sciences.frresearchgate.net The H3 isomer is inactive. academie-sciences.frresearchgate.net This highlights the critical role of stereochemistry in the molecular recognition of the P2Y12 receptor. The specific three-dimensional arrangement of atoms in the H4 isomer allows for the precise interaction with the receptor's binding site, leading to the formation of the covalent bond that inhibits its function. The this compound, as a derivative of the active metabolite, is often supplied as a pair of enantiomers with unknown relative stereochemistry, emphasizing the complexity of working with these chiral molecules. impurity.comlgcstandards.compharmaffiliates.comtheclinivex.come-biochem.com

Challenges and Strategies in Stereoselective Synthesis

The synthesis of a single, desired stereoisomer of a chiral drug is a significant challenge in medicinal chemistry. Stereoselective synthesis aims to produce a specific stereoisomer in high yield, avoiding the formation of other, potentially inactive or harmful, isomers. For clopidogrel and its derivatives, this is a critical area of research.

The synthesis of the stabilized active metabolite of clopidogrel has been achieved through a convergent, multi-step process. researchgate.net A key step in one reported synthesis is the Horner-Wadsworth-Emmons reaction, which allows for the introduction of the Z-configured exocyclic double bond characteristic of the cis isomers. researchgate.net Subsequent preparative chiral chromatography is then employed to isolate the desired enantiomer with high purity. researchgate.net Biocatalytic methods are also being explored to achieve stereoselective reductions of key intermediates in the synthesis of clopidogrel. acs.org These enzymatic approaches can offer high enantiomeric excess and more environmentally friendly reaction conditions. The development of efficient and highly stereoselective synthetic routes is crucial for producing pure samples of the active metabolite and its derivatives for research and potential therapeutic applications. beilstein-journals.orgmdpi.com

Supramolecular Chemistry Applied to cis-Clopidogrel-MP Derivatives

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. These interactions include hydrogen bonding, π-π stacking, and host-guest interactions. While direct applications of supramolecular chemistry to the this compound itself are not extensively documented in the provided search results, the principles are highly relevant to drug delivery and formulation, which indirectly impact the study and potential application of such derivatives.

For instance, cyclodextrins, which are macrocyclic oligosaccharides, are known to form inclusion complexes with a variety of drug molecules. researchgate.netacs.org This can enhance the solubility and stability of hydrophobic drugs. acs.org While not specifically reported for the this compound, this approach could theoretically be applied to improve its handling and formulation for in vitro studies. The formation of host-guest complexes can also be used to control the release of a drug. acs.org In a broader context, supramolecular systems are being investigated for the development of novel drug delivery platforms. acs.orgpageplace.de

Non-Covalent Interactions and Self-Assembly in Controlled Systems

The structure of the this compound, like other thienopyridine derivatives, lends itself to various non-covalent interactions that can govern its behavior in solution and at biological interfaces. These interactions, though weaker than covalent bonds, are pivotal in processes such as receptor binding, solubility, and the formation of supramolecular structures. acs.org Key non-covalent forces at play include:

Hydrogen Bonding: The presence of carbonyl, hydroxyl, and amine functionalities in the molecule allows for the formation of hydrogen bonds, which can influence its conformation and interactions with solvent molecules or biological targets.

π-π Stacking: The aromatic rings (thiophene and chlorophenyl) in the this compound can engage in π-π stacking interactions, contributing to the stability of molecular aggregates and its binding to the P2Y12 receptor. rsc.org

Hydrophobic Interactions: The nonpolar regions of the molecule can drive its association in aqueous environments, a critical factor in its interaction with the lipid bilayers of cell membranes and the hydrophobic pockets of proteins. scbt.com

The interplay of these non-covalent forces can lead to the self-assembly of this compound molecules into organized supramolecular structures. Research on related thienopyridine derivatives suggests that they can form ordered assemblies, such as nanofibers and nanotubes, in a hierarchical manner. mdpi.com This self-assembly is a thermodynamically driven process that can be influenced by factors like solvent, temperature, and pH. mdpi.com While specific studies on the self-assembly of the this compound are not extensively documented, the principles governing the self-assembly of similar molecules provide a framework for understanding its potential to form such structures. The study of these assemblies is pertinent as they can influence the bioavailability and delivery of the active compound.

Table 1: Key Non-Covalent Interactions in this compound

Interaction TypeInvolved Functional Groups/MoietiesPotential Role
Hydrogen BondingCarbonyl, Hydroxyl, AmineConformation, Solubility, Receptor Binding
π-π StackingThiophene (B33073) Ring, Chlorophenyl RingStability of Aggregates, Receptor Binding
Hydrophobic InteractionsAlkyl chains, Aromatic RingsMembrane Interaction, Protein Binding
Van der Waals ForcesEntire MoleculeOverall Stability of Complexes

Green Chemistry Principles in Derivative Synthesis

The synthesis of clopidogrel and its derivatives has evolved to incorporate principles of green chemistry, aiming to enhance efficiency and minimize environmental impact. conicet.gov.ar While specific data for the this compound is limited, the strategies applied to the parent compound and its active metabolites are highly relevant.

Atom economy , a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. nih.gov

Catalytic Processes: The use of catalysts, including biocatalysts and metal catalysts, can significantly improve reaction efficiency and reduce waste. For instance, biocatalytic methods employing enzymes have been investigated for the synthesis of clopidogrel intermediates. acs.org

Multicomponent Reactions (MCRs): MCRs, such as the Strecker and Petasis reactions, offer a highly atom-economical route by combining three or more reactants in a single step to form a complex product. mdpi.com This approach has been successfully applied to the synthesis of racemic clopidogrel. mdpi.com

Process Mass Intensity (PMI): The pharmaceutical industry often uses PMI, which considers the total mass of materials used (including solvents, reagents, and process water) to produce a kilogram of the active pharmaceutical ingredient (API), to assess the greenness of a process. acs.org

The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest proportion of waste in pharmaceutical manufacturing. conicet.gov.ar Efforts to make the synthesis of clopidogrel derivatives greener include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a primary goal. This includes exploring the use of water, supercritical fluids like CO2, or biodegradable solvents. conicet.gov.arscirp.org For example, supercritical fluid chromatography (SFC) has been explored for the separation of clopidogrel enantiomers, which reduces the use of organic solvents. scirp.org

Solvent Recycling: Implementing processes to recover and reuse solvents can significantly reduce waste and improve the economic viability of a synthesis. scirp.org

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. mdpi.com

Waste Minimization is a broader strategy that encompasses atom economy and solvent selection. In the context of this compound synthesis, this involves:

Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can maximize yield and minimize the formation of byproducts. mdpi.com

Utilizing Renewable Feedstocks: While not yet a widespread practice for clopidogrel derivatives, the use of starting materials derived from renewable resources is a key principle of green chemistry. mdpi.com

Enzymatic and Biocatalytic Methods: The use of enzymes can lead to highly selective transformations under mild conditions, often in aqueous media, thereby reducing the need for protecting groups and harsh reagents. wipo.int Biocatalytic approaches have been investigated for the synthesis of clopidogrel metabolites. mdpi.com

Table 2: Green Chemistry Metrics and Strategies

Metric/StrategyDescriptionRelevance to this compound Synthesis
Atom Economy Maximizes the incorporation of reactant atoms into the final product.Improved through catalytic and multicomponent reactions. mdpi.com
Process Mass Intensity (PMI) Ratio of total mass input to the mass of the API.A key industrial metric for evaluating greenness. acs.org
Solvent Selection Prioritizing benign solvents and minimizing their use.Exploring supercritical fluids and solvent recycling. scirp.org
Waste Minimization Reducing the generation of byproducts and unused reagents.Achieved through optimized reaction conditions and catalysis. mdpi.com

Atom Economy and Reaction Efficiency Optimization

Thermodynamic and Kinetic Aspects of Derivative Interactions (Theoretical Modeling)

Theoretical modeling plays a crucial role in understanding the thermodynamic and kinetic aspects of the interaction between the this compound and its biological target, the P2Y12 receptor. These models provide insights that are often difficult to obtain through experimental methods alone.

Thermodynamic considerations focus on the stability of the drug-receptor complex. Key parameters include:

Binding Affinity (ΔG): This represents the free energy change upon binding and is a measure of the strength of the interaction. A more negative ΔG indicates a more stable complex. Computational methods like molecular docking and free energy perturbation can be used to estimate binding affinities. mdpi.com

Enthalpic (ΔH) and Entropic (ΔS) Contributions: These components of the free energy change reveal the nature of the binding forces. Favorable enthalpic contributions often arise from specific interactions like hydrogen bonds, while favorable entropic contributions can result from the release of solvent molecules from the binding interface.

Kinetic aspects describe the rates of association and dissociation of the drug-receptor complex:

Association Rate Constant (kon): This measures how quickly the drug binds to the receptor.

Dissociation Rate Constant (koff): This measures how quickly the drug unbinds from the receptor. The residence time of the drug on the receptor is inversely proportional to koff.

The active metabolite of clopidogrel is known to be an irreversible inhibitor of the P2Y12 receptor, forming a covalent bond. icrjournal.com However, the initial non-covalent binding event is crucial for orienting the molecule correctly for the subsequent covalent reaction. Theoretical modeling can help to elucidate the mechanism of this two-step process.

Computational modeling techniques employed in this area include:

Molecular Docking: This method predicts the preferred orientation of the this compound within the P2Y12 receptor's binding site and provides an estimate of the binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the drug-receptor complex over time, allowing for the study of conformational changes and the stability of interactions. medchemexpress.com

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method can be used to model the covalent bond formation between the drug and the receptor with high accuracy by treating the reactive center with quantum mechanics and the rest of the system with molecular mechanics.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is another theoretical approach that integrates experimental data to describe the time course of drug concentration and its effect on platelet aggregation. nih.govnih.gov These models can help to predict the clinical efficacy and optimize dosing regimens. researchgate.net

Table 3: Theoretical Modeling in this compound Research

Modeling ApproachFocusKey Insights
Molecular Docking Binding pose and affinityPrediction of how the derivative binds to the P2Y12 receptor. mdpi.com
Molecular Dynamics (MD) Dynamic behavior of the complexUnderstanding conformational changes and interaction stability. medchemexpress.com
QM/MM Covalent bond formationElucidation of the irreversible inhibition mechanism.
PK/PD Modeling Drug concentration and effect over timePrediction of clinical response and dose optimization. nih.govnih.gov

Emerging Research Frontiers and Methodological Innovations in Cis Clopidogrel Mp Derivative Studies

Application of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development by enhancing efficiency, reducing costs, and minimizing risks associated with preclinical research. frontiersin.orgresearchgate.net These computational tools offer powerful capabilities for designing novel derivatives, such as analogs of the cis-Clopidogrel-MP derivative, with optimized properties.

Predictive Modeling for Structure-Activity Relationships (Advanced)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net Advanced ML-based QSAR models are increasingly employed to predict the efficacy and other properties of new chemical entities. nih.gov

In the context of the this compound, which is related to the P2Y12 receptor, ML algorithms could be trained on datasets of known P2Y12 inhibitors. targetmol.com By analyzing molecular descriptors (e.g., physicochemical properties, topological indices), these models can predict the inhibitory potency (such as pIC50 values) of novel, structurally similar derivatives. nih.govmdpi.com Algorithms like Random Forest, Gradient Boosting, and Deep Neural Networks are adept at handling the complex, non-linear relationships inherent in biological data. nih.govmdpi.com This predictive power allows researchers to virtually screen vast libraries of potential derivatives and prioritize the synthesis of only the most promising candidates, significantly accelerating the discovery process. drugtargetreview.com

Table 1: Illustrative Performance of Machine Learning Models in a Predictive QSAR Study

Model TypeValidation MethodR² (Coefficient of Determination)Q² (Cross-validated R²)RMSE (Root Mean Square Error)
Random Forest10-fold Cross-Validation0.940.920.24
Gradient Boosting10-fold Cross-Validation0.910.890.29
Support Vector MachineLeave-One-Out CV0.850.810.35
Artificial Neural NetworkExternal Test Set0.93N/A0.26

This table is an illustrative example based on performance metrics found in QSAR modeling literature for various drug targets and is intended to show typical comparative data. nih.govmdpi.comnih.gov

Automated Synthesis Planning and Optimization

Furthermore, reinforcement learning, a type of ML, can be used to optimize reaction conditions in real-time. nih.gov By integrating with automated synthesis hardware, the algorithm can iteratively adjust parameters like temperature, pressure, and catalyst concentration to maximize yield and purity, leading to a highly optimized and reproducible synthesis of the target derivative.

Flow Chemistry and Continuous Manufacturing for Derivative Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of complex pharmaceutical compounds. This technology is particularly well-suited for producing derivatives like cis-Clopidogrel-MP, ensuring higher consistency, safety, and scalability.

Advantages of Flow Chemistry for Complex Synthetic Pathways

The synthesis of clopidogrel (B1663587) and its derivatives can involve multi-step processes. acs.orgacs.org Flow chemistry provides superior control over critical reaction parameters, which is essential for managing complex reaction pathways.

Key Advantages:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with highly exothermic or potentially hazardous reactions.

Precise Temperature Control: Superior heat exchange capabilities prevent the formation of hotspots, leading to fewer side products and higher purity.

Improved Reproducibility: Automated control over reagent addition and reaction time ensures high batch-to-batch consistency.

Microfluidic Systems for Reaction Optimization and Screening

Microfluidic systems, or "lab-on-a-chip" technology, utilize micro-scale channels to perform chemical reactions. escholarship.org These systems are powerful tools for the rapid optimization and screening of reaction conditions for the synthesis of the this compound. Due to the extremely low volume of reagents required, a large number of experiments can be conducted quickly and cost-effectively. mit.edu By integrating online analytical techniques like infrared (IR) spectroscopy, researchers can monitor reaction progress in real-time and use automated algorithms to rapidly identify the optimal conditions for synthesis. mit.edu

Table 2: Example of Parameter Optimization using a Microfluidic System

ParameterRange TestedOptimal ValueOutcome
Temperature25 - 100 °C85 °CMaximized conversion rate
Residence Time1 - 20 minutes12 minutes>95% product yield
Reagent A:B Ratio1:1 - 1:51:2.5Minimized impurity formation
Catalyst Loading0.1 - 2.0 mol%0.5 mol%Cost-effective yield

This table provides a hypothetical example of a multi-parameter optimization process for a synthetic step, as would be performed in a microfluidic screening system. mit.edu

Advanced Spectroscopic Techniques for Dynamic Interaction Studies

Understanding how a molecule interacts with its biological target is fundamental to drug design. For the this compound, which is related to the active metabolite of a P2Y12 receptor inhibitor, studying its interaction with target proteins is crucial. medchemexpress.com Advanced spectroscopic techniques provide high-resolution insights into these dynamic interactions.

While direct studies on the this compound may be nascent, techniques applied to its parent compound, clopidogrel, are illustrative. X-ray crystallography has been used to determine the structure of the metabolizing enzyme CYP2B6 in complex with clopidogrel, revealing how the enzyme's active site accommodates the ligand. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study ligand-protein interactions in solution, providing information on binding kinetics and conformational changes upon binding. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can further quantify the binding affinity and thermodynamics of the interaction between the derivative and its target protein, providing a comprehensive picture of its biological activity at the molecular level.

Time-Resolved Spectroscopy for Elucidating Reaction Mechanisms

Time-resolved spectroscopy encompasses a set of techniques capable of monitoring dynamic molecular events on extremely short timescales, often in the picosecond to nanosecond range. nih.gov While direct studies on the this compound using this method are not yet prevalent in published literature, its application holds significant potential for elucidating the intricate details of its reaction mechanisms, particularly its interaction with its biological target.

Time-resolved fluorescence spectroscopy, for instance, can be used to study the binding kinetics and conformational changes that occur when a ligand interacts with a protein. nih.govacs.org In the context of the this compound, this technique could be theoretically applied to monitor its binding to the P2Y12 receptor. By tracking changes in the fluorescence lifetime or anisotropy of intrinsic fluorophores (like tryptophan) within the protein or an attached fluorescent probe, researchers could gain a deeper understanding of the binding process. nih.govrsc.org This method allows for the characterization of binding affinities, association/dissociation rates, and the rapid conformational dynamics of the protein-ligand complex, which are crucial for a complete mechanistic understanding. nih.govnih.gov

Table 1: Potential Applications of Time-Resolved Spectroscopy in this compound Research
Spectroscopic TechniquePotential ApplicationInformation GainedTheoretical Relevance
Time-Resolved Fluorescence Intensity DecayMeasuring binding affinity to P2Y12 receptorDissociation constant (KD), stoichiometry of bindingQuantifies the strength of the derivative-receptor interaction. acs.org
Time-Resolved Fluorescence AnisotropyMonitoring conformational changes in P2Y12 upon bindingRotational correlation times, size and shape of the complexReveals the physical changes in the receptor induced by the derivative. nih.gov
Time-Resolved Fluorescence Energy Transfer (TR-FRET)Characterizing binding kinetics in a cellular contextAssociation (kon) and dissociation (koff) ratesProvides kinetic data on how quickly the derivative binds and releases from its target. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Derivative-Macromolecule Complex Structures

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the high-resolution visualization of large macromolecular complexes in their near-native states. creative-diagnostics.comnih.gov This technique is particularly advantageous for membrane proteins like G protein-coupled receptors (GPCRs), the family to which the P2Y12 receptor belongs, as it bypasses the often-insurmountable challenge of crystallization required for X-ray crystallography. creative-diagnostics.comnih.gov

The application of Cryo-EM could provide the first atomic or near-atomic resolution structure of the this compound in complex with the P2Y12 receptor. nih.govacs.org By flash-freezing the purified complex in vitreous ice and using computational reconstruction from thousands of particle images, researchers could visualize the precise binding pocket and the specific molecular interactions (hydrogen bonds, hydrophobic interactions) between the derivative and the receptor. creative-diagnostics.comnih.gov Furthermore, Cryo-EM can capture different conformational states of the complex, offering a dynamic view of how ligand binding leads to receptor inactivation. nih.gov This structural information is invaluable for understanding its mechanism of action and for guiding the design of new molecules with improved properties. nih.gov

Table 2: Hypothetical Cryo-EM Workflow for this compound-P2Y12 Complex
StepDescriptionKey OutcomeReference
1. Complex Formation & PurificationIncubate purified P2Y12 receptor with the this compound to form a stable complex. Purify the complex to homogeneity.Stable, homogenous derivative-receptor complex.General biochemical procedure.
2. Cryo-EM Grid PreparationApply a small volume of the purified complex solution to an EM grid and plunge-freeze in liquid ethane (B1197151) to create a thin layer of vitreous ice.Complex particles randomly oriented and preserved in a near-native state. nih.gov
3. Data CollectionImage the frozen-hydrated sample in a transmission electron microscope at cryogenic temperatures, collecting thousands of low-dose micrographs.A large dataset of 2D projection images of the complex. nih.gov
4. 3D ReconstructionUse specialized software to pick individual particle images, classify them into distinct conformational classes, and reconstruct a high-resolution 3D density map.A 3D model of the derivative bound to the P2Y12 receptor. creative-diagnostics.comnih.gov
5. Model Building and AnalysisFit an atomic model of the protein and ligand into the Cryo-EM density map to determine the precise binding mode and protein-ligand interactions.Near-atomic resolution structure revealing the mechanism of interaction. acs.org

Chemoproteomics and Target Deconvolution Strategies (In Vitro)

Affinity-Based Probes for Target Identification

Affinity-based protein profiling (AfBP) is a cornerstone of target deconvolution. nih.gov This approach utilizes a chemical probe derived from the small molecule of interest. The probe consists of three key components: the parent molecule for binding, a flexible linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for enrichment or visualization. nih.gov The probe binds to its protein targets through non-covalent interactions. nih.gov

For the this compound, a hypothetical affinity probe could be synthesized by attaching a biotin tag via a polyethylene (B3416737) glycol (PEG) linker to a position on the molecule determined not to be critical for target binding. This probe could then be incubated with a cell lysate (an in vitro proteome). The probe-protein complexes would be captured using streptavidin-coated beads, separating them from the rest of the proteome. After washing, the bound proteins would be eluted and identified using mass spectrometry. This would provide a direct inventory of the proteins that interact with the this compound. researchgate.net

Table 3: Components of a Hypothetical Affinity-Based Probe for this compound
ComponentFunctionExample MoietyRationale
Binding MoietyBinds to the target protein(s).This compoundThe core structure responsible for the biological activity.
LinkerProvides spatial separation between the binding moiety and the reporter tag to minimize steric hindrance.Polyethylene glycol (PEG) chainFlexible, hydrophilic, and known to reduce non-specific binding.
Reporter TagEnables enrichment and identification of probe-bound proteins.BiotinForms a very strong and specific interaction with streptavidin for efficient pull-down. nih.gov

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a distinct and powerful chemoproteomic strategy that uses reactive chemical probes to covalently label the active sites of entire enzyme families. nih.govnih.gov Because the active metabolite of clopidogrel is a reactive thiol that forms a covalent, irreversible bond with a cysteine residue on the P2Y12 receptor, ABPP is an exceptionally relevant technique for studying its derivatives. nih.govecrjournal.com

A competitive ABPP experiment could be designed to map the targets of the this compound. In this setup, a proteome is first pre-incubated with the derivative, which binds to its targets. Subsequently, a broad-spectrum, reactive probe that targets the same class of residues (e.g., a cysteine-reactive probe) is added. The probe will only label those sites that were not already occupied by the derivative. By comparing the probe-labeling pattern in a sample treated with the derivative versus a control sample (treated with vehicle), one can identify the proteins that were "competed off" by the derivative. These are its direct targets. This approach not only confirms the engagement of the expected target but can also reveal unexpected off-targets with high sensitivity. chemrxiv.orgbiorxiv.org

Table 4: Hypothetical Data from a Competitive ABPP Experiment
Protein Identified (by Mass Spec)FunctionProbe Labeling (Control)Probe Labeling (+ this compound)Conclusion
P2Y12 ReceptorADP Receptor100%5%High-affinity target
Protein XUnknown Thiol-containing Protein100%45%Potential off-target
Serum AlbuminCarrier Protein100%98%Not a specific target
Protein YUnknown Thiol-containing Protein100%100%Not a target

Nanotechnology and Advanced Delivery Systems (Theoretical and In Vitro Research)

While primarily a research compound, theoretical and in vitro studies into advanced delivery systems for the this compound could provide valuable tools for experimental cell biology. Nanotechnology offers methods to precisely control the delivery and release of compounds in vitro, overcoming challenges like poor solubility or the need for specific release kinetics in cell-based assays. nih.govfrontiersin.org

Encapsulation Strategies for Modulating In Vitro Release Profiles

Encapsulating the this compound within nanocarriers can modulate its availability and concentration profile in in vitro experiments. frontiersin.org This allows for the study of cellular responses to sustained or triggered release, mimicking more complex biological scenarios than a simple bolus addition to cell media.

Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. frontiersin.org The this compound could be loaded into liposomes to create a formulation that provides a slow, sustained release into the cell culture medium as the liposomes gradually break down or fuse with cell membranes.

Polymeric Nanoparticles: Biodegradable polymers like polylactic-co-glycolic acid (PLGA) can be used to form nanoparticles that encapsulate the derivative. frontiersin.org The release rate in vitro can be tuned by altering the polymer's molecular weight and composition. This would be useful for long-term cell culture experiments where a continuous, low-level exposure to the derivative is desired.

Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that have an imperfect, unstructured solid lipid core, which can accommodate a higher drug load and prevent drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). nih.gov NLCs could offer a stable formulation for the derivative with a controlled release profile for in vitro testing.

These encapsulation strategies would enable researchers to design more sophisticated in vitro experiments, investigating the time-dependent effects of the this compound on cellular pathways, gene expression, and receptor signaling.

Table 5: Comparison of Encapsulation Strategies for In Vitro Studies
Nanocarrier TypeCompositionTypical In Vitro Release ProfilePotential Research Application
LiposomesPhospholipid bilayersBiphasic (initial burst followed by slow release)Studying cellular response to both acute and chronic exposure. frontiersin.org
Polymeric Nanoparticles (PLGA)Biodegradable polymersSustained, linear release over days to weeksModeling long-term, continuous target engagement in cell culture. frontiersin.org
Nanostructured Lipid Carriers (NLCs)Solid and liquid lipidsControlled and often prolonged release with reduced burst effectAchieving a stable, sustained concentration in vitro for kinetic studies. nih.gov

Nanoparticle Conjugation for Targeted Delivery Concepts

The targeted delivery of therapeutic agents represents a significant advancement in pharmacology, aiming to enhance efficacy while minimizing systemic exposure and associated side effects. The conjugation of the this compound to nanoparticle-based carriers is an emerging research frontier poised to revolutionize its therapeutic application. This approach seeks to leverage the unique physicochemical properties of nanoparticles to achieve site-specific delivery to areas of platelet aggregation and thrombosis.

The rationale for conjugating the this compound to nanoparticles is multifaceted. Nanoparticles offer a high surface-area-to-volume ratio, allowing for the attachment of multiple molecules of the derivative, thereby increasing the localized concentration at the target site. nih.gov Furthermore, the surfaces of nanoparticles can be engineered with specific ligands, such as antibodies or peptides, to actively target receptors expressed on activated platelets or endothelial cells at the site of vascular injury. nih.gov This active targeting strategy is anticipated to significantly improve the therapeutic index of the this compound.

Various types of nanoparticles could be theoretically employed for the delivery of the this compound, each with distinct advantages. These include polymeric nanoparticles, liposomes, and inorganic nanoparticles such as gold or iron oxide. Polymeric nanoparticles, for instance, can be formulated from biodegradable and biocompatible polymers, allowing for controlled and sustained release of the conjugated drug. Liposomes, which are vesicular structures composed of lipid bilayers, closely mimic cell membranes and can encapsulate both hydrophilic and hydrophobic drugs.

The method of conjugation is a critical parameter in the development of these nanocarriers. Common strategies include covalent bonding, which offers a stable and robust attachment, and non-covalent interactions such as adsorption or electrostatic attraction. nih.gov The choice of conjugation chemistry is crucial to ensure that the biological activity of the this compound is preserved.

The following table outlines conceptual nanoparticle systems for the targeted delivery of the this compound, based on established principles of nanomedicine.

Table 1: Conceptual Nanoparticle-Based Delivery Systems for this compound

Nanoparticle TypeProposed Targeting LigandConjugation StrategyPotential Advantages
Poly(lactic-co-glycolic acid) (PLGA) NanoparticlesAnti-P-selectin Monoclonal AntibodyCovalent (e.g., carbodiimide (B86325) chemistry)Biodegradable; sustained release profile; active targeting to activated platelets.
LiposomesRGD (Arginine-Glycine-Aspartic acid) PeptideThiol-maleimide chemistryBiocompatible; can encapsulate other agents; targets integrins on activated platelets.
Gold NanoparticlesAptamers against GPIIb/IIIaThiol-gold interactionFacile synthesis and functionalization; potential for theranostic applications.
Superparamagnetic Iron Oxide Nanoparticles (SPIONs)None (Magnetic Targeting)AdsorptionCan be directed to the target site using an external magnetic field.

Detailed research into these concepts would involve in vitro characterization of the nanoparticle-drug conjugate, including size, surface charge, drug loading efficiency, and release kinetics. Subsequent in vivo studies in animal models of thrombosis would be necessary to evaluate the targeting efficacy, pharmacokinetic profile, and therapeutic benefit of these novel delivery systems. The ultimate goal of this research is to develop a highly specific and effective antiplatelet therapy with an improved safety profile.

Conclusion and Future Research Trajectories for Cis Clopidogrel Mp Derivatives

Summary of Key Research Findings and Methodological Advancements

Research into the cis-Clopidogrel-MP Derivative has yielded significant advancements, primarily in the fields of analytical chemistry and pharmacokinetics. The compound is recognized not for any therapeutic activity, but as a crucial biomarker of a non-productive metabolic pathway of its parent drug, clopidogrel (B1663587). Its formation represents a diversion of the metabolic flux away from the generation of the active thiol metabolite.

Key findings are centered on the development and application of sophisticated bioanalytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been the gold standard, enabling the highly sensitive and specific quantification of this derivative in complex biological matrices like human plasma. These methods have been pivotal in establishing the derivative's pharmacokinetic profile and its relationship with genetic polymorphisms, particularly within the cytochrome P450 enzyme system (e.g., CYP2C19). Studies have consistently shown that individuals with certain genetic variants that lead to reduced CYP2C19 function tend to produce higher relative concentrations of the this compound, correlating with diminished formation of the active metabolite. This has solidified the derivative's role as a key analytical target for phenotyping metabolic activity.

Table 10.1: Summary of Key Research Findings and Methodological Advancements

FindingMethodological ApproachScientific Implication
Identification as an Inactive Stereoisomer High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)Confirmed the structure as a diastereomer of the active thiolactone intermediate, establishing it as part of an inactive pathway.
Quantification in Biological Matrices Development of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assaysEnabled precise pharmacokinetic modeling and the study of its formation and elimination kinetics in vivo.
Establishment as a Biomarker of Inactive Metabolism Correlative studies between derivative levels, CYP2C19 genotype, and active metabolite levelsProvided a measurable indicator of metabolic shunting, offering insights into inter-individual variability in drug response.
Elucidation of Stereoselective Formation In vitro studies using human liver microsomes and recombinant CYP enzymesDemonstrated that its formation is enzymatically controlled and stereoselective, highlighting the complexity of the metabolic cascade.

Unresolved Challenges and Knowledge Gaps in this compound Research

Despite these advancements, significant knowledge gaps and unresolved challenges remain. The scientific community's understanding of the this compound is far from complete, limiting its full potential as a comprehensive biomarker.

A primary challenge lies in the precise elucidation of its formation kinetics. While CYP enzymes are implicated, the specific contributions and potential interplay between different isoforms (beyond CYP2C19) in catalyzing its formation are not fully quantified. Furthermore, the question of whether the derivative possesses any subtle, off-target biological activity remains open. It is widely considered inactive with respect to platelet aggregation, but its potential to interact with other cellular targets, act as a competitive inhibitor for other metabolic pathways, or contribute to idiosyncratic cellular events has not been exhaustively investigated. Another significant gap is the lack of comprehensive data on its long-term stability in stored biological samples, which is critical for the validation of assays used in large-scale, longitudinal clinical studies.

Table 10.2: Unresolved Challenges in this compound Research

Challenge AreaSpecific Unresolved QuestionPotential Impact of Resolution
Enzymatic Kinetics What are the precise kinetic parameters (Kₘ, Vₘₐₓ) for the formation of the derivative by individual CYP450 isoforms?Would allow for more accurate physiologically based pharmacokinetic (PBPK) modeling to predict individual metabolic profiles.
Potential Biological Activity Does the derivative exhibit any off-target binding or inhibitory activity against other proteins or metabolic enzymes?Could reveal novel biological roles or interactions previously overlooked, contributing to a more complete safety profile.
Influence of Non-Genetic Factors To what extent do co-administered drugs, diet, or disease states (e.g., liver impairment) alter the ratio of the derivative to the active metabolite?Would improve the interpretation of derivative levels in complex clinical scenarios beyond simple genetic testing.
Bioanalytical Standardization What are the definitive long-term stability profiles in various anticoagulants and storage conditions?Essential for ensuring data integrity and comparability across different research studies and clinical laboratories.

Prospective Research Directions in this compound Chemistry

To address the existing knowledge gaps, future research must be innovative and interdisciplinary. The following directions represent promising avenues for advancing the science of this specific derivative.

Exploration of Novel Derivatization Strategies and Scaffolds

The chemical structure of the this compound itself can be a tool for further research. Synthetic organic chemistry offers the potential to create novel molecular probes based on its scaffold. For instance, the synthesis of stable isotope-labeled (e.g., ¹³C₆, D₄) analogues of the derivative would provide superior internal standards for mass spectrometry, leading to more accurate and robust quantification. Furthermore, strategic modification of the derivative's structure to incorporate reporter tags—such as fluorophores or biotin (B1667282)—could generate powerful tools for biochemical assays. These tagged probes could be used in pull-down assays or fluorescence microscopy to identify potential protein binding partners, directly addressing the question of off-target biological activity.

Development of More Sophisticated In Vitro Models for Mechanistic Insights

Moving beyond traditional in vitro systems like pooled human liver microsomes is critical for a deeper mechanistic understanding. The development and application of more physiologically relevant models are paramount. These include:

3D Hepatocyte Spheroids: These models better replicate the cell-cell interactions and metabolic function of the liver microenvironment compared to 2D monocultures.

Organ-on-a-Chip Technology: Microfluidic devices containing liver cells can simulate blood flow and physiological shear stress, offering a dynamic environment to study the kinetics of derivative formation and its interplay with other metabolites.

Recombinant Enzyme Systems: Using panels of individual, purified recombinant CYP enzymes can allow for precise dissection of which specific isoforms are responsible for the derivative's formation and at what relative efficiencies.

Integration of Multi-Omics Data in Complex Biochemical Studies

A systems biology approach, integrating data from multiple "omics" platforms, holds the key to a holistic understanding. The formation of the this compound is not an isolated event but part of a complex network.

Genomics: Genome-Wide Association Studies (GWAS) can identify novel genetic variants, beyond CYP2C19, that are associated with altered levels of the derivative.

Proteomics: Quantitative proteomics can measure the expression levels of hundreds of metabolic enzymes and transporters in patient-derived tissues, correlating protein abundance directly with derivative formation.

Metabolomics: Untargeted metabolomics can provide a global snapshot of all small molecules in a biological sample, revealing how the metabolic shunting towards the cis-derivative impacts other endogenous and exogenous metabolic pathways.

Integrating these datasets can build comprehensive computational models that predict an individual's metabolic phenotype with much greater accuracy.

Call for Collaborative Research Initiatives in Derivative Science

The complexity of the challenges outlined necessitates a departure from siloed research efforts. Progress in understanding the this compound—and indeed, the broader field of derivative science—will be accelerated through structured, multi-institutional, and interdisciplinary collaboration. We call for the establishment of research consortia focused on drug metabolism and derivative analysis.

Such initiatives would facilitate the standardization of analytical protocols, the creation of shared repositories for bio-specimens and multi-omics data, and the pooling of intellectual resources. By bringing together analytical chemists, synthetic chemists, pharmacologists, computational biologists, and clinicians, these collaborations can tackle the multifaceted nature of the problem more effectively. A unified effort is essential to translate the fundamental chemical and biological findings related to the this compound into robust tools and knowledge that can ultimately inform personalized medicine strategies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing cis-Clopidogrel-MP Derivative?

  • Methodological Answer : Synthesis typically involves stereoselective modification of clopidogrel’s active metabolite using 3’-methoxyacetophenone derivatization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry for molecular weight validation (C25H26ClNO6S, MW 503.99) . Enantiomeric separation is achieved via chiral chromatography, as the compound exists as a pair of enantiomers requiring diastereomer-specific analysis .

Q. How can researchers ensure enantiomeric purity during experimental workflows?

  • Methodological Answer : Use chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) to resolve enantiomers. Validate purity thresholds (e.g., ≥99% for in vivo studies) using polarized light detection or circular dichroism. Isotopic labeling (e.g., <sup>13</sup>C/d3 derivatives) can aid in tracking enantiomer-specific pharmacokinetics .

Q. What experimental protocols are recommended for assessing P2Y12 receptor binding affinity?

  • Methodological Answer : Conduct competitive binding assays using <sup>3</sup>H-labeled 2-methylthio-ADP as a radioligand in platelet-rich plasma. Calculate IC50 values via nonlinear regression analysis. Compare results with clopidogrel’s active metabolite to evaluate relative potency .

Advanced Research Questions

Q. How do the pharmacological profiles of this compound enantiomers differ in preclinical models?

  • Methodological Answer : Perform in vitro platelet aggregation assays (e.g., light transmission aggregometry) using separated enantiomers. For in vivo studies, administer enantiomer-specific doses (e.g., 10 mg/kg in murine models) and measure inhibition of ADP-induced thrombus formation. Use pharmacokinetic profiling (LC-MS/MS) to correlate plasma concentrations with antiplatelet efficacy .

Q. What strategies address contradictory data in receptor binding studies across different experimental setups?

  • Methodological Answer : Apply meta-analytical frameworks to reconcile discrepancies. For example, variations in IC50 values may arise from differences in platelet preparation (e.g., washed vs. PRP) or ADP concentrations. Standardize protocols using guidelines from the International Society on Thrombosis and Haemostasis (ISTH) and include positive controls (e.g., ticagrelor) .

Q. How should researchers design studies to compare the metabolic stability of this compound with clopidogrel?

  • Methodological Answer : Use hepatic microsomal assays (human or rodent) to measure intrinsic clearance. Monitor formation of major metabolites (e.g., carboxylic acid derivatives) via LC-MS/MS. For in vivo correlation, administer equimolar doses in animal models and collect serial plasma samples to calculate half-life (t1/2) and AUC .

Q. What computational approaches predict off-target interactions of this compound?

  • Methodological Answer : Employ molecular docking simulations against the P2Y12 receptor crystal structure (PDB: 4NTJ). Validate predictions with functional assays (e.g., calcium flux in HEK293 cells expressing related purinergic receptors). Cross-reference with databases like ChEMBL to assess selectivity .

Data Interpretation and Reproducibility

Q. How can researchers optimize storage conditions to maintain compound stability in long-term studies?

  • Methodological Answer : Store lyophilized powder at -20°C for ≤3 years. For solutions, use -80°C in anhydrous DMSO to prevent hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to validate degradation thresholds .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: in vitro/in vivo models; Intervention: enantiomer-specific dosing; Comparison: parent drug; Outcome: platelet inhibition %). Example: "Does (S)-enantiomer exhibit lower bleeding risk than clopidogrel in murine ischemia-reperfusion models?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.